molecular formula C30H30N2O6 B3252160 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid CAS No. 214262-84-7

2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid

Cat. No.: B3252160
CAS No.: 214262-84-7
M. Wt: 514.6 g/mol
InChI Key: MOTHGXOVPHBGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is a useful research compound. Its molecular formula is C30H30N2O6 and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O6/c1-29(2,3)38-28(36)32-30(26(33)34)15-18-12-13-20(14-19(18)16-30)31-27(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-14,25H,15-17H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTHGXOVPHBGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2=C(C1)C=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Rigidity: A Technical Guide to 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, proteolytically stable peptide therapeutics requires precise control over molecular topography. 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid (CAS: 214262-84-7) is an orthogonally protected, conformationally restricted unnatural α -amino acid engineered for this exact purpose (1)[1]. By leveraging a rigid bicyclic indane core and a specialized "reverse" orthogonal protection scheme, this building block allows researchers to lock peptide backbones into bioactive secondary structures while simultaneously providing a bio-orthogonal handle for late-stage conjugation.

Structural Anatomy and the Thermodynamics of Restriction

At its core, this molecule is a highly functionalized derivative of 2,5-diaminoindan-2-carboxylic acid (2)[2]. The structural anatomy consists of an aromatic benzene ring fused with an aliphatic cyclopentane ring, creating a rigid bicyclic framework (3)[3].

The Causality of Conformational Restriction: Standard proteinogenic amino acids possess highly flexible ϕ (phi) and ψ (psi) dihedral angles, leading to a massive loss of conformational entropy ( ΔS ) upon binding to a target receptor. The incorporation of the indane scaffold—specifically via the α , α -disubstituted C2 carbon—severely restricts the χ -space and backbone dihedral angles (4)[4]. This steric lockdown forces the adjacent peptide backbone into specific, pre-organized secondary structures, such as β -turns or 310​ -helices (5)[5]. Because the peptide is already folded into its bioactive conformation prior to target engagement, the thermodynamic entropic penalty of binding is minimized, frequently resulting in a logarithmic increase in binding affinity and receptor selectivity (6)[6].

The Logic of "Reverse" Orthogonal Protection

In standard Solid-Phase Peptide Synthesis (SPPS), the α -amine is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups (like Boc or tBu).

2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid deliberately reverses this paradigm. The α -amine at the C2 position is protected by Boc , while the side-chain equivalent amine at the C5 position is protected by Fmoc (1)[1].

Why is this necessary? This configuration is designed for late-stage, on-resin modification (7)[7]. When this amino acid is coupled to the N-terminus of a growing peptide chain, the backbone extension is temporarily halted by the acid-stable C2-Boc group. Researchers can then introduce a mild base (20% Piperidine) to selectively cleave the C5-Fmoc group. This exposes the C5 aromatic amine, allowing for the site-specific conjugation of biophysical probes, lipids, or pharmacokinetic enhancers (like PEG). Once the C5 conjugation is complete, a final strong acid treatment (95% TFA) simultaneously cleaves the peptide from the resin and removes the C2-Boc group, yielding a free α -amine.

ProtectionLogic cluster_0 Base-Labile Pathway (C5) cluster_1 Acid-Labile Pathway (C2) Start 2-(N-Boc-amino)-5-(N-Fmoc-amino) indan-2-carboxylic acid FmocDep 20% Piperidine / DMF Start->FmocDep Targets C5-Fmoc BocDep 95% TFA / Scavengers Start->BocDep Targets C2-Boc FmocRes Free C5-Amine (C2-Boc Intact) FmocDep->FmocRes BocRes Free C2-Amine (C5-Fmoc Intact) BocDep->BocRes

Caption: Orthogonal deprotection pathways for selective amine exposure.

Data Presentation: Physicochemical & Protection Profiling

Table 1: Structural & Physicochemical Profile

PropertySpecificationMechanistic Role
Core Scaffold Bicyclic Indane RingInduces severe restriction of ϕ and ψ dihedral angles, stabilizing β -turns.
C2 Substituents Carboxylic Acid & NH-Boc α , α -disubstitution creates steric bulk; Boc protects the α -amine from base.
C5 Substituent NH-FmocProvides a bio-orthogonal conjugation site on the aromatic ring (8)[8].
Proteolytic Profile Unnatural / Non-proteinogenicHighly resistant to endogenous proteases, extending in vivo half-life.

Table 2: Orthogonal Cleavage Matrix

Protecting GroupLocationCleavage ReagentCleavage MechanismResulting Functional Group
Fmoc C5 (Aromatic)20% Piperidine in DMFBase-catalyzed β -eliminationFree aromatic amine (Conjugation ready)
Boc C2 ( α -amine)95% TFA + ScavengersAcid-catalyzed SN​1 solvolysisFree α -amine (Ligation ready)

Self-Validating Experimental Protocol: SPPS Integration

Because the C2 carbon is α , α -disubstituted, the resulting steric bulk severely impedes nucleophilic attack during peptide coupling. Standard coupling reagents (e.g., HBTU) will fail or cause epimerization. The following self-validating protocol utilizes highly reactive coupling additives to overcome this energy barrier.

Step 1: Sterically Hindered Coupling

  • Action: Activate 3.0 equivalents of 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid using DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure in DMF. Add to the resin-bound peptide and react for 2–4 hours at 40°C.

  • Causality: OxymaPure forms a highly reactive ester intermediate that is small enough to navigate the steric bulk of the indane core without promoting oxazolone-driven epimerization.

  • Validation: Perform a Kaiser Test . A negative result (yellow beads) confirms the complete acylation of the resin-bound free amines.

Step 2: Selective C5-Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (2 x 10 mins).

  • Causality: The mild base initiates β -elimination of the Fmoc group at the C5 position, while the C2-Boc group remains completely unaffected.

  • Validation: Monitor the UV absorbance of the wash effluent at 301 nm . The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.

Step 3: C5-Amine Derivatization (Branching)

  • Action: Couple the desired payload (e.g., a carboxylic acid-functionalized fluorophore or lipid) to the newly exposed C5 aromatic amine using HATU/DIPEA.

  • Validation: Perform a Microcleavage (cleave a few beads in 95% TFA for 30 mins) and analyze via LC-MS to confirm the mass shift associated with the payload conjugation.

Step 4: Global Cleavage & C2-Boc Removal

  • Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Causality: The strong acid simultaneously cleaves the peptide from the solid support and removes the C2-Boc group via SN​1 solvolysis, generating a highly stable tert-butyl cation (quenched by the TIS scavenger).

  • Validation: Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via RP-HPLC and HRMS to verify the final branched peptidomimetic purity and exact mass.

Workflow Step1 1. Coupling to Peptide Resin (DIC/OxymaPure) Step2 2. C5-Fmoc Deprotection (20% Piperidine) Step1->Step2 Validated by Kaiser Test Step3 3. C5-Amine Conjugation (Fluorophore/Lipid) Step2->Step3 Validated by UV (301 nm) Step4 4. Global Cleavage & C2-Boc Removal (95% TFA) Step3->Step4 Validated by Microcleavage LC-MS Step5 5. Final Branched Peptidomimetic (Free C2-Amine) Step4->Step5 Validated by HRMS / RP-HPLC

Caption: Self-validating solid-phase synthesis workflow for C5-conjugation.

Applications in Advanced Drug Development

The integration of indane-based unnatural amino acids is a cornerstone technique in modern medicinal chemistry for targeting complex Protein-Protein Interactions (PPIs) (5)[5].

For example, in the development of Deltorphin analogues (potent δ -opioid receptor ligands), replacing standard phenylalanine residues with conformationally restricted indane derivatives forces the peptide into a highly specific topological orientation (6)[6]. This not only increases the binding affinity to the δ -opioid receptor by orders of magnitude but also eliminates off-target binding to μ

  • and κ -receptors. Furthermore, the unnatural bicyclic structure is entirely invisible to endogenous peptidases, granting the resulting therapeutic a significantly extended pharmacokinetic half-life compared to linear, natural peptides (7)[7].

Sources

Conformational Constraints in Peptidomimetics: A Technical Whitepaper on Boc and Fmoc Indan Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The integration of conformationally constrained, non-natural amino acids into peptide backbones represents a cornerstone strategy in modern therapeutic drug development. Indan amino acids—specifically 1-aminoindane-1-carboxylic acid (1-Aic) and 2-aminoindane-2-carboxylic acid (2-Aic)—impart rigorous steric constraints on the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This whitepaper elucidates the physicochemical properties, structural implications, and optimized solid-phase peptide synthesis (SPPS) protocols for Boc- and Fmoc-protected indan amino acids, providing a self-validating framework for researchers.

Physicochemical Profiling of Protected Indan Amino Acids

Understanding the molecular weight, lipophilicity, and steric bulk of these building blocks is critical for predicting coupling efficiency and final peptide solubility. The bulky bicyclic indane ring significantly increases the local hydrophobicity and steric hindrance compared to standard aliphatic amino acids.

Below is a consolidated quantitative profile of the most utilized protected indan amino acids:

CompoundCAS NumberMolecular WeightMolecular FormulaPhysical Appearance
Boc-2-aminoindane-2-carboxylic acid 71066-00-7277.32 g/mol C15H19NO4White to beige crystals/powder[1]
Fmoc-2-aminoindane-2-carboxylic acid 135944-07-9399.44 g/mol C25H21NO4White powder[2]
Boc-1-aminoindane-1-carboxylic acid 214139-26-1276.31 g/mol C15H19NO4White to light beige crystalline powder[3]
Fmoc-1-aminoindane-1-carboxylic acid 214139-28-3399.44 g/mol C25H21NO4Solid powder[3]

Data sourced from authoritative chemical repositories including 1[1], 2[2], and 3[3].

Mechanistic Insights: The Causality of Conformational Constraint

The incorporation of 2-Aic or 1-Aic into a peptide sequence is not merely a structural substitution; it fundamentally alters the thermodynamic and pharmacokinetic landscape of the resulting molecule.

  • Proteolytic Stability: The bulky bicyclic indane system physically shields adjacent peptide bonds from enzymatic hydrolysis by endogenous proteases. This steric shielding dramatically extends the in vivo half-life of the drug candidate.

  • Receptor Affinity via Entropic Optimization: By locking the peptide into a specific bioactive conformation (often promoting β -turn or helical structures), the entropic penalty typically paid upon binding to a target receptor is minimized. The molecule is pre-organized into its active state.

G A Indan Amino Acid (Aic) B Conformational Constraint (φ, ψ) A->B restricts C Proteolytic Resistance B->C prevents cleavage D Enhanced Receptor Affinity B->D locks active conformation E Peptidomimetic Drug Candidate C->E D->E

Caption: Logical pathway of indan amino acid conformational constraints in peptidomimetic drug design.

Optimized Experimental Workflow: SPPS with Sterically Hindered Fmoc-Aic-OH

Coupling α,α -disubstituted or highly hindered amino acids like Fmoc-2-aminoindane-2-carboxylic acid requires strategic deviations from standard SPPS protocols. Standard uronium-based coupling reagents (e.g., HBTU or HATU) often fail to achieve complete conversion due to severe steric clash at the α -carbon.

Protocol: High-Efficiency Coupling of Fmoc-Aic-OH

To ensure scientific integrity, the following protocol is designed as a self-validating system to overcome steric hindrance:

  • Resin Preparation & Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling maximizes the accessibility of the free N-terminal amines within the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Pre-activation (Reagent Selection): Dissolve 3.0 equivalents of Fmoc-Aic-OH and 3.0 equivalents of Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) in minimal DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: The DIC/Oxyma system is vastly superior for hindered amino acids. It forms a highly reactive, less sterically demanding active ester compared to the bulky intermediate formed by HATU, thereby maximizing coupling rates while minimizing epimerization.

  • Coupling Reaction: Add the pre-activated mixture to the resin. React at an elevated temperature (e.g., 50°C using microwave assistance or a heating block) for 60-90 minutes.

    • Causality: Thermal energy is required to overcome the high activation energy barrier imposed by the indane ring's steric bulk.

  • Self-Validation (Kaiser Test): Perform a Kaiser ninhydrin test on a small resin cleavage. A colorless/yellow bead indicates complete coupling (Negative). Blue beads indicate unreacted amines (Positive).

  • Capping: If the Kaiser test is slightly positive, do not risk the formation of deletion sequences. Cap unreacted amines using acetic anhydride (10%) and DIPEA (10%) in DMF for 10 minutes before proceeding to the next cycle.

SPPS_Workflow N1 Resin Swelling & Deprotection (20% Piperidine in DMF) N2 Pre-activation of Fmoc-Aic-OH (DIC / Oxyma Pure) N1->N2 N3 Coupling Reaction (Elevated Temp / Extended Time) N2->N3 N4 Kaiser Test (Self-Validation) N3->N4 N5 Capping (Acetic Anhydride) N4->N5 Positive (Incomplete) N6 Proceed to Next Cycle N4->N6 Negative (Complete) N5->N6

Caption: SPPS workflow for coupling sterically hindered Fmoc-Aic-OH with built-in self-validation.

Applications in Advanced Therapeutics

Indan amino acids are heavily utilized in late-stage drug development and advanced synthetic methodologies. For example, 2-aminoindane-2-carboxylic acid derivatives have been successfully modified via [2+2+2] cyclotrimerization to create complex, highly constrained peptide architectures (4)[4].

Furthermore, patent literature highlights the critical role of 1-aminoindane-1-carboxylic acid and 2-aminoindane-2-carboxylic acid in the synthesis of highly potent cyclic peptide inhibitors targeting the Interleukin-23 (IL-23) receptor. These peptidomimetics are currently being investigated for the treatment of severe inflammatory diseases, including Crohn's disease and ulcerative colitis (5)[5].

References

  • Design, Synthesis and Late-Stage Modification of Indane-Based Peptides via [2+2+2] Cyclotrimerization Source: PubMed / NIH URL:[Link]

  • PEPTIDE INHIBITORS OF INTERLEUKIN-23 RECEPTOR AND THEIR USE TO TREAT INFLAMMATORY DISEASES - EP 4613761 Source: European Patent Office (EPO) URL:[Link]

Sources

The Role of 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic Acid in Peptidomimetics: A Technical Guide to Conformational Constraint and Orthogonal Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from native peptides to therapeutically viable peptidomimetics, overcoming proteolytic instability and high conformational entropy is paramount. The unnatural amino acid (UAA) 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid serves as a dual-purpose architectural keystone in modern drug design.

By fusing an indane ring to the carbon, this scaffold acts as a rigid, Cα,α -disubstituted conformational constraint. Concurrently, the orthogonally protected 5-amino group (Fmoc) and 2-amino group (Boc) provide a highly controlled vector for synthesizing branched peptides, macrocycles, or conjugating drug payloads. This whitepaper deconstructs the mechanistic causality behind its behavior and provides self-validating protocols for its incorporation.

Mechanistic Profiling of the Scaffold

To utilize this UAA effectively, we must first understand the thermodynamic and electronic causality of its structural components.

The Conformational Constraint: The Aic Core

The core of this molecule is based on 2-aminoindan-2-carboxylic acid (Aic) . Native amino acids like phenylalanine possess high rotational freedom around the Cα−Cβ bond, leading to entropic penalties upon receptor binding. The Aic scaffold physically tethers the aromatic ring back to the carbon, creating a rigid spiro-system.

This severe steric bulk restricts the backbone dihedral angles ( ϕ and ψ ). The steric clash forces the peptide backbone to adopt highly specific geometries, predominantly nucleating Type II' β -turns or 310​ -helices . In medicinal chemistry, this spatial restriction is frequently used to lock peptides into their bioactive conformations, drastically enhancing target affinity and selectivity, such as in the optimization of opioid receptor antagonists .

ConformationalMechanics Aic Aic Scaffold C-alpha,alpha-disubstituted Steric Steric Clash Restricts backbone dihedral angles Aic->Steric Induces Angles Phi (φ) ≈ ±60° Psi (ψ) ≈ ±30° Steric->Angles Constrains to Structure Secondary Structure Nucleates Type II' β-turn or 3_10 helix Angles->Structure Thermodynamically favors

Thermodynamic causality of Aic-induced beta-turn and helical nucleation.

The Aniline Challenge: The 5-Amino Modification

The addition of the 5-amino group transforms the Aic scaffold into a branching hub. However, this is not a standard aliphatic amine; it is an arylamine (aniline derivative) . Because the nitrogen's lone pair is delocalized into the electron-rich indane π -system, its nucleophilicity is drastically reduced.

Furthermore, the orthogonal protection strategy—Boc on the α -amine and Fmoc on the 5-amine —dictates the synthesis logic. It is specifically designed for strategies where the UAA is coupled to the N-terminus of a growing peptide chain, permanently capping the main chain with the Boc group, while the Fmoc group is selectively removed to build a secondary branch via standard Fmoc-SPPS .

Quantitative Profiling

To guide experimental design, the thermodynamic and kinetic parameters of the modified Aic scaffold are compared against standard amino acids.

ParameterPhenylalanine (Phe) α -Aminoisobutyric Acid (Aib)2-Aminoindan-2-carboxylic Acid (Aic)
ϕ Angle Preference Highly Flexible ≈±50∘ ≈±60∘
ψ Angle Preference Highly Flexible ≈±50∘ ≈±30∘
Preferred Conformation Random Coil α -helix / 310​ -helixType II' β -turn / 310​ -helix
Nucleophilicity of Side-Chain N/AN/AVery Low (Arylamine)
Coupling Half-Life (Standard) < 5 mins 15 mins> 60 mins (Requires Microwave)

Self-Validating Experimental Protocols

Do not treat this UAA like a standard building block. The steric hindrance of the Cα,α -disubstituted carbon and the poor nucleophilicity of the 5-arylamine require aggressive, highly optimized conditions. Every step below includes a self-validating checkpoint to prevent catastrophic synthesis failure.

Protocol A: Coupling the UAA to the Main Chain

The incoming carboxylic acid of the UAA is sterically hindered by the indane ring. Standard HBTU/HOBt couplings will stall.

  • Activation: Dissolve 3.0 equivalents of 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid and 2.9 equivalents of HATU in anhydrous DMF.

  • Base Addition: Add 6.0 equivalents of DIPEA. The use of HATU generates a highly reactive 7-aza-OBt active ester, which is small enough to navigate the steric bulk.

  • Coupling: Add the activated mixture to the resin-bound peptide. React at 75°C for 15 minutes using microwave assistance.

  • Self-Validation Checkpoint: Perform a standard Kaiser test. If the resin beads remain yellow/colorless, the primary amine on the resin has been successfully acylated. If blue, repeat the coupling with COMU/Oxyma.

Protocol B: Branch Elongation on the 5-Amino Arylamine

Once the UAA is attached, the Fmoc group must be removed to elongate the branch.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. The Boc group on the α -amine is entirely orthogonal and remains intact.

  • The Aniline Coupling: To couple the next amino acid onto the liberated 5-arylamine, you cannot use standard room-temperature conditions. Activate the next Fmoc-AA-OH using a symmetric anhydride method (DIC/DMAP) or HATU/DIPEA at 75°C for 30 minutes.

  • Self-Validation Checkpoint: Do not trust the Kaiser test here. Anilines often yield false negatives (yellow beads) even when unreacted. Validation requires a micro-cleavage: Remove 2 mg of resin, treat with 95% TFA for 30 mins, precipitate in ether, and analyze via LC-MS to confirm the mass shift of the quantitative coupling.

Protocol C: Global Deprotection and Cation Scavenging

The indane ring is highly electron-rich. During the final TFA cleavage, the removal of the α -Boc group generates highly reactive tert-butyl cations. Without proper scavenging, these cations will undergo electrophilic aromatic substitution, alkylating the indane ring and destroying your yield.

  • Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5). The TIS is mandatory to quench the tert-butyl cations.

  • Cleavage: React the resin for 2 hours at room temperature.

  • Isolation: Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.

OrthogonalBranching A Resin-Bound Peptide B Couple UAA (HATU/DIPEA) A->B Add Scaffold C Fmoc Cleavage (20% Piperidine) B->C Expose 5-Amine D Branch Elongation (Microwave SPPS) C->D Overcome Aniline Low Nucleophilicity E Global Cleavage (TFA/TIS/H2O) D->E Remove Alpha-Boc & Cleave Resin

Orthogonal branching workflow utilizing the Boc/Fmoc protected Aic scaffold.

Conclusion

The integration of 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid into a peptide sequence is not merely a synthetic step; it is a profound structural intervention. By understanding the causality of its steric bulk (nucleating β -turns) and the electronic nature of its arylamine (dictating aggressive coupling conditions), researchers can leverage this scaffold to design highly stable, orthogonally branched peptidomimetics with precision.

References

  • Metrano, A. J., et al. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society. URL:[Link]

  • Aldrich, J. V., et al. (2003). Effects of the Substitution of Phe4 in the Opioid Peptide [d-Ala8]Dynorphin A-(1−11)NH2. Journal of Medicinal Chemistry. URL:[Link]

  • Trabocchi, A., & Guarna, A. (2013). Peptidomimetics in Organic and Medicinal Chemistry. John Wiley & Sons. URL:[Link]

The Sentinel and the Liberator: A Technical Guide to the Orthogonal Deprotection of Boc and Fmoc Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic use of protecting groups is paramount. Among the most fundamental and widely adopted strategies is the orthogonal pairing of the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This guide provides an in-depth exploration of the core mechanisms governing their selective removal, offering not just protocols, but a foundational understanding of the chemical principles that ensure the successful synthesis of complex peptide entities.

Part 1: The Principle of Orthogonality: A Tale of Two Chemistries

The elegance of the Boc and Fmoc strategies in solid-phase peptide synthesis (SPPS) lies in their orthogonality.[1] This principle dictates that the protecting groups for the temporary α-amino function and the permanent side-chain functionalities can be removed under distinct, non-interfering conditions.[1][] The Boc strategy, a cornerstone of early peptide synthesis, relies on an acid-labile α-amino protecting group, while the now more prevalent Fmoc strategy employs a base-labile counterpart.[1][] This fundamental difference in chemical lability is the key to their successful orthogonal application.

The choice between these two strategies is a critical decision that influences the entire synthesis workflow, from resin and side-chain protection choices to the final cleavage and purification steps.[1][4] While Fmoc/tBu (tert-butyl) has become the dominant methodology due to its milder conditions, the Boc/Bzl (benzyl) strategy remains a powerful tool for specific applications, particularly for long or aggregation-prone sequences.[1][5]

Part 2: The Boc Group: Acid-Catalyzed Liberation

The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions, yet readily cleaved by strong acids.[6][7] This selective lability forms the basis of the Boc/Bzl strategy in SPPS, where repetitive acid treatment removes the N-terminal Boc group, while benzyl-based side-chain protecting groups remain intact until the final, harsh acidolytic cleavage.[1]

The Mechanism of Acidolysis

The deprotection of the Boc group proceeds via an acid-catalyzed hydrolysis mechanism.[][8] The process is initiated by the protonation of the carbamate oxygen by a strong acid, typically trifluoroacetic acid (TFA).[6][9] This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[8][10][11] The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[6][8]

Boc_Deprotection Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Free_Amine R-NH₂ + CO₂ Carbamic_Acid->Free_Amine Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

The Critical Role of Scavengers

The generation of the highly reactive tert-butyl cation is a significant event during Boc deprotection.[12][13] This electrophile can readily alkylate nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[8][14] To prevent these deleterious side reactions, scavengers are essential components of the deprotection cocktail.[15][16]

Scavengers are nucleophilic species that efficiently trap the tert-butyl cation.[17][18] Common scavengers and their functions are summarized in the table below.

ScavengerTarget ResiduesMechanism of Action
Triisopropylsilane (TIS) Trp, CysReduces the tert-butyl cation and protects against re-alkylation.[15]
Water GeneralReacts with the tert-butyl cation to form tert-butanol.[17]
Thioanisole Trp, MetActs as a soft nucleophile to trap the tert-butyl cation.[19]
1,2-Ethanedithiol (EDT) Cys, MetA potent scavenger for the tert-butyl cation and helps prevent disulfide bond formation.[16][20]
Phenol TyrCompetes with the tyrosine side chain for alkylation.[19]

The choice of scavenger cocktail is dictated by the peptide sequence. For peptides containing multiple sensitive residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) is often employed.[1][19][20]

Experimental Protocol: Boc Deprotection in SPPS
  • Resin Swelling: Swell the Boc-protected peptidyl-resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection: Drain the DCM and add a solution of 25-50% TFA in DCM. Agitate the resin for 1-2 minutes, drain, and then add a fresh portion of the TFA solution and agitate for 20-30 minutes.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x) to remove residual acid.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (tested with bromophenol blue).[12]

  • Final Washes: Wash the resin with DCM (3x) to remove excess base and prepare for the next coupling cycle.

Part 3: The Fmoc Group: Base-Catalyzed Liberation

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS strategy today.[21] Its key feature is its stability to acidic conditions, allowing for the use of acid-labile side-chain protecting groups like tert-butyl (tBu) and trityl (Trt).[][][22] The Fmoc group is, however, readily cleaved by mild bases, providing an orthogonal deprotection scheme to the Boc group.[5][23]

The Mechanism of β-Elimination

The deprotection of the Fmoc group proceeds through a base-catalyzed β-elimination (E1cb) mechanism.[][24][25] The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[24][26] This deprotonation generates a stabilized dibenzocyclopentadienide anion.[25] The resulting anion then undergoes elimination, leading to the formation of the highly reactive electrophile, dibenzofulvene (DBF), and the unstable carbamic acid, which rapidly decarboxylates to liberate the free amine.[12][24]

Fmoc_Deprotection Fmoc_Amine R-NH-Fmoc Deprotonated_Fmoc Fluorenyl Anion Intermediate Fmoc_Amine->Deprotonated_Fmoc + Piperidine Dibenzofulvene Dibenzofulvene (DBF) Deprotonated_Fmoc->Dibenzofulvene β-Elimination Carbamic_Acid R-NH-COOH Deprotonated_Fmoc->Carbamic_Acid Adduct DBF-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine (Scavenging) Free_Amine R-NH₂ + CO₂ Carbamic_Acid->Free_Amine Decarboxylation Piperidine Piperidine

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Scavenging the Dibenzofulvene Byproduct

The dibenzofulvene (DBF) generated during Fmoc deprotection is a reactive electrophile that can undergo Michael addition with the newly liberated amine, leading to the formation of a stable and irreversible adduct, effectively capping the peptide chain.[12][27] To prevent this deleterious side reaction, the deprotecting base itself, typically piperidine, also acts as a scavenger.[12][23] Piperidine efficiently traps the DBF to form a stable adduct, driving the deprotection equilibrium towards completion and preventing side reactions.[24]

Potential Side Reactions and Mitigation

While the Fmoc/tBu strategy is generally mild, several side reactions can occur, particularly with repetitive base treatment:

  • Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is especially prevalent with Proline or Glycine at the C-terminus.[28][29]

  • Aspartimide Formation: Peptides containing Aspartic acid are prone to the formation of a five-membered succinimide ring (aspartimide) under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.[29][30] Using less basic deprotection reagents like piperazine or dipropylamine can mitigate this side reaction.[26][30]

  • Racemization: Cysteine residues are particularly susceptible to racemization during piperidine treatment.[28]

Experimental Protocol: Fmoc Deprotection in SPPS
  • Resin Swelling: Swell the Fmoc-protected peptidyl-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[21]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes.[21]

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.[21]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[21]

  • Confirmation of Deprotection (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.

Part 4: Conclusion: The Power of Orthogonal Control

The orthogonal deprotection of Boc and Fmoc groups represents a triumph of chemical strategy, enabling the routine synthesis of complex peptides that are essential for research and drug development. A deep understanding of the underlying mechanisms of acid- and base-catalyzed deprotection, including the critical role of scavengers and the potential for side reactions, empowers scientists to make informed decisions, troubleshoot effectively, and ultimately achieve higher purity and yield in their synthetic endeavors. The choice between these two powerful strategies is not merely a matter of preference but a calculated decision based on the specific chemical challenges presented by the target peptide.

References

  • Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • LifeTein. (n.d.). Basic Peptides synthesis introduction.
  • Benchchem. (n.d.). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Benchchem. (n.d.). A Comparative Guide to Boc vs. Fmoc Strategy for Trp-Phe Peptide Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Wordpress.
  • Benchchem. (2025, December). Technical Support Center: Boc Deprotection in Acidic Conditions.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • PubMed Central (PMC). (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
  • PubMed. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • ACS Publications. (2023, January 23). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Benchchem. (n.d.). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Benchchem. (n.d.). Step-by-Step Guide for Fmoc Deprotection of PEGylated Compounds: Application Notes and Protocols.
  • ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.

Sources

Methodological & Application

The Indan-2-Carboxylic Acid Scaffold: A Versatile Framework for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of Indan-2-Carboxylic Acid Derivatives

In the landscape of medicinal chemistry, the indan (or indane) ring system, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged scaffold.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for various biological targets. When functionalized with a carboxylic acid group at the 2-position, the resulting indan-2-carboxylic acid core offers a strategic anchor for molecular interactions, particularly with the active sites of enzymes and receptors. This guide explores the burgeoning applications of indan-2-carboxylic acid derivatives in drug discovery, providing detailed insights into their therapeutic potential and practical protocols for their synthesis and evaluation. While direct therapeutic applications of indan-2-carboxylic acid derivatives are an emerging area, the established biological activities of closely related indan-1-carboxylic acids and the analogous indole-2-carboxylic acids provide a strong rationale for their investigation across multiple disease areas.[1][2]

Therapeutic Applications & Mechanistic Insights

Anti-Inflammatory and Analgesic Agents

The indan scaffold has a well-established history in the development of anti-inflammatory drugs. Notably, derivatives of indan-1-carboxylic acid have demonstrated significant analgesic and anti-inflammatory properties.[1] For instance, the drug Clidanac, a 6-chloro-5-cyclohexyl-indan-1-carboxylic acid, emerged as a potent anti-inflammatory agent.[1] The rationale behind this activity is that the indan ring system can mimic the conformation of phenylacetic acids, a common motif in non-steroidal anti-inflammatory drugs (NSAIDs).[1]

By extension, indan-2-carboxylic acid derivatives are promising candidates for novel anti-inflammatory and analgesic agents. The carboxylic acid moiety can chelate key ions in the active sites of enzymes like cyclooxygenases (COX-1 and COX-2), which are critical mediators of inflammation and pain. The indan framework allows for systematic substitution to optimize potency, selectivity, and pharmacokinetic properties.

Hypothesized Mechanism of Action in Inflammation

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Indan_Derivative Indan-2-Carboxylic Acid Derivative Indan_Derivative->COX_Enzymes Inhibition

Antiviral Therapeutics: An Emerging Frontier

While the indan scaffold itself is less explored in virology, the closely related indole-2-carboxylic acid framework has proven to be a highly successful template for the development of potent antiviral agents, particularly HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3][4][5] These inhibitors function by chelating two magnesium ions (Mg²⁺) within the active site of the HIV-1 integrase enzyme, an essential step for viral replication.[2]

The core structural features responsible for this activity—a heterocyclic ring system and a strategically placed carboxylic acid—can be conceptually mapped onto the indan-2-carboxylic acid scaffold. This suggests that with appropriate derivatization, indan-2-carboxylic acid derivatives could be designed to target viral enzymes that utilize divalent metal cations in their catalytic mechanism.

Table 1: Comparison of Indole-2-Carboxylic Acid HIV-1 Integrase Inhibitors

CompoundTargetIC₅₀Key Structural FeaturesReference
Derivative 17aHIV-1 Integrase3.11 µMIndole-2-carboxylic acid core, C6 halogenated benzene ring for π-π stacking.[2][3]
Derivative 20aHIV-1 Integrase0.13 µMIndole-2-carboxylic acid core, long branch on C3 for hydrophobic interaction.[4][5]
Anticancer Drug Discovery

The indole-2-carboxylic acid moiety and its amide derivatives (indole-2-carboxamides) are prevalent in the design of novel anticancer agents.[6][7][8] These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including breast, leukemia, and colon cancer.[6] Mechanisms of action are diverse, including the inhibition of key cellular targets like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2).[7][9] Furthermore, indoline-2-carboxylic acid derivatives have also been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[10][11]

The structural rigidity and synthetic tractability of the indan-2-carboxylic acid scaffold make it an attractive starting point for developing new anticancer agents. The core can be decorated with various functional groups to probe interactions with the ATP-binding sites of kinases or other pockets on oncogenic proteins.

General Experimental Workflow for Drug Discovery

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Design Compound Design & Synthesis Purification Purification & Characterization Design->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition) Purification->Primary_Screening Cell_Assay Cell-Based Assays (e.g., Cytotoxicity) Primary_Screening->Cell_Assay Mechanism_Study Mechanism of Action Studies Cell_Assay->Mechanism_Study SAR Structure-Activity Relationship (SAR) Mechanism_Study->SAR ADME ADME/Tox Profiling SAR->ADME ADME->Design Iterative Redesign

Experimental Protocols

Protocol 1: General Synthesis of an N-Aryl Indan-2-Carboxamide Derivative

This protocol provides a representative method for the synthesis of an amide derivative of indan-2-carboxylic acid, a common step in creating a library of compounds for biological screening.

Rationale: The conversion of a carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. The use of a coupling agent like HATU facilitates the formation of a stable amide bond under mild conditions, preserving the integrity of other functional groups.

Materials:

  • Indan-2-carboxylic acid (CAS 25177-85-9)[12][13][14]

  • Substituted aniline (e.g., 4-fluoroaniline)

  • 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of indan-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc) to yield the pure N-aryl indan-2-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to assess the anti-inflammatory potential of synthesized indan-2-carboxylic acid derivatives by measuring their ability to inhibit the COX-2 enzyme.

Rationale: Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects. This assay quantifies the inhibitory potency (IC₅₀) of a test compound against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX Inhibitor Screening Assay Kit (commercially available)

  • Test compounds (indan-2-carboxylic acid derivatives) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme solution according to the assay kit manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Include a vehicle control (DMSO alone).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Incubation with Inhibitor: Add the serially diluted test compounds, positive control, or vehicle control to the appropriate wells. Incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Signal Detection: Incubate for a further period (e.g., 5-10 minutes) and then measure the absorbance at the specified wavelength using a microplate reader. The signal is typically proportional to the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

The indan-2-carboxylic acid scaffold holds considerable promise as a versatile starting point for the development of novel therapeutics. Drawing on the established success of related indan and indole structures, researchers can logically pursue the design and synthesis of indan-2-carboxylic acid derivatives as potent and selective anti-inflammatory, antiviral, and anticancer agents. The protocols provided herein offer a foundational framework for the synthesis and biological evaluation of these exciting compounds. Future research should focus on expanding the chemical diversity of this scaffold and exploring its potential against a wider range of biological targets to unlock its full therapeutic potential.

References

  • Meng, Z. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra08320a][2][3]

  • Wang, Y.-C. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10745497/][4][5][15]

  • Alam, M. A. et al. Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. [URL: https://core.ac.uk/reader/83548984][1]

  • Wang, Y.-C. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38138510/]
  • Meng, Z. et al. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10931538/][2]

  • Al-Ostath, S. M. et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200155/][6]

  • Wang, Y.-C. et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/28/24/8020]
  • Al-Warhi, T. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414967/][7]

  • Lee, J. et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20598544/][10]

  • Naik, N. et al. (2012). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry, 3(2), 214-219. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/800][16]

  • Vasu, J. et al. (2016). Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26873415/][8]

  • Request PDF. Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/349479679_Synthesis_and_anticancer_activity_evaluation_of_3-4-oxo-2-thioxothiazolidin-5-yl-1_H_-indole-carboxylic_acids_derivatives][17]

  • Al-Mokyna, F. H. A. et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36847231/][9]

  • Request PDF. Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/44686737_Structure-activity_relationship_of_indoline-2-carboxylic_acid_N-substitutedphenylamide_derivatives][11]

  • CymitQuimica. CAS 25177-85-9: Indancarboxylicacid. [URL: https://www.cymitquimica.com/cas/25177-85-9][12]

  • MilliporeSigma. Indan-2-carboxylic acid 97 25177-85-9. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/595551][13]

  • Santa Cruz Biotechnology. Indan-2-carboxylic acid | CAS 25177-85-9. [URL: https://www.scbt.com/p/indan-2-carboxylic-acid-25177-85-9][14]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to selecting the optimal coupling reagent is essential for researchers incorporating structurally complex amino acids into peptides and peptidomimetics. The specific molecule, 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid, presents a significant synthetic challenge due to the steric hindrance at its quaternary α-carbon. This guide provides a detailed analysis of recommended coupling reagents, complete with mechanistic insights and step-by-step protocols, to enable efficient and high-yield amide bond formation for this and similarly hindered building blocks.

The Challenge: Steric Hindrance in a Constrained Scaffold

2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid is a valuable building block in medicinal chemistry. Its rigid indan framework introduces conformational constraints into a peptide backbone, a common strategy for enhancing biological activity, selectivity, and metabolic stability. The molecule features two orthogonally protected amines—the acid-labile Boc group at the α-position and the base-labile Fmoc group at the 5-position—allowing for selective chemical manipulation at either site.

The primary obstacle in its application is the steric bulk surrounding the carboxylic acid. The quaternary α-carbon, substituted with both an amino group and the indan ring structure, severely restricts access for an incoming nucleophile (the amine component). Standard coupling conditions may result in slow reaction rates, incomplete conversion, and an increased risk of side reactions.[1] Therefore, the choice of coupling reagent is not merely a procedural detail but a critical determinant of synthetic success. Highly potent activating agents are required to overcome the high energy barrier to acylation.

Comparative Analysis of High-Efficiency Coupling Reagents

For challenging couplings involving sterically hindered amino acids, the most effective reagents are typically uronium/aminium salts or carbodiimide systems enhanced with advanced additives. Below is a comparative analysis of the top-tier reagents recommended for 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid.

Reagent/System Full Name Activating Group Reactivity Level Racemization Suppression Key Advantages for Hindered Systems
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate7-Aza-1-hydroxybenzotriazole (HOAt)Very HighExcellentForms a highly reactive OAt-active ester, accelerated by the neighboring pyridine nitrogen.[2][3][4][5][6] Widely regarded as a gold standard for difficult couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateEthyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)ExceptionalExcellentSurpasses HATU in many cases; non-explosive, superior solubility in DMF, and water-soluble byproducts simplify purification.[7][8][9][10] The morpholino group enhances solubility and reactivity.
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetateOxymaPure®HighExcellentA cost-effective yet powerful system. Oxyma is a safer and highly effective alternative to HOBt/HOAt additives.[11][12][13][14] The combination minimizes racemization and is suitable for automated synthesis.[15]

Mechanistic Insights: How Activation Overcomes Steric Barriers

The efficacy of these reagents lies in their ability to convert the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine component. While the fundamental goal is the same, the pathways and the nature of the active species differ.

Coupling_Reagent_Mechanisms Figure 1: Comparative Activation Pathways cluster_HATU HATU Pathway cluster_COMU COMU Pathway cluster_DIC_Oxyma DIC/Oxyma Pathway Carboxylic_Acid R-COOH (Indan Amino Acid) OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylic_Acid->OAt_Ester Activation Oxyma_Ester_COMU Oxyma-Active Ester (Exceptionally Reactive) Carboxylic_Acid->Oxyma_Ester_COMU Activation O_Acylisourea O-Acylisourea (Intermediate) Carboxylic_Acid->O_Acylisourea Activation by DIC Amine R'-NH2 Peptide_Bond Peptide Bond (R-CO-NH-R') Amine->Peptide_Bond HATU HATU + Base OAt_Ester->Peptide_Bond Nucleophilic Attack COMU COMU + Base Oxyma_Ester_COMU->Peptide_Bond Nucleophilic Attack DIC_Oxyma DIC + Oxyma Oxyma_Ester_DIC Oxyma-Active Ester (Highly Reactive) O_Acylisourea->Oxyma_Ester_DIC Esterification by Oxyma Oxyma_Ester_DIC->Peptide_Bond

Figure 1: Comparative activation pathways for HATU, COMU, and DIC/Oxyma.
  • HATU utilizes the HOAt moiety to form an OAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the subsequent aminolysis step, making it highly effective for hindered couplings.[2][5]

  • COMU is an uronium salt incorporating the Oxyma leaving group directly into its structure.[8][9] This design leads to the formation of a highly reactive Oxyma-active ester. COMU is considered more reactive than aminium salts like HATU and HBTU partly because it exists as the more reactive uronium salt (O-form).[8]

  • DIC/Oxyma follows a two-step activation. First, DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then rapidly trapped by Oxyma to generate the Oxyma-active ester, which proceeds to react with the amine.[11][16] The presence of Oxyma is crucial for suppressing racemization and preventing the formation of N-acylurea byproducts.[11]

Protocols for Application

The following protocols provide detailed, step-by-step methodologies for using the recommended reagents in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Coupling using COMU

This protocol is highly recommended as the first choice for this sterically hindered amino acid due to COMU's exceptional efficiency, safety profile, and the ease of purification afforded by its water-soluble byproducts.[7][9][10]

Materials:

  • 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid (1.0 eq)

  • Amine component (e.g., an amino acid ester HCl salt) (1.1 eq)

  • COMU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere, dissolve the 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Amine Preparation: If using an amine salt (e.g., HCl or TFA salt), dissolve it in a separate portion of DMF and add DIPEA (1.1 eq) to generate the free base. Stir for 10-15 minutes.

  • Activation: To the carboxylic acid/COMU solution, add DIPEA (1.5 - 2.0 eq). The solution will typically turn yellow, indicating the formation of the Oxyma anion. Stir for 5-10 minutes at room temperature for pre-activation.

  • Coupling: Add the free amine solution from step 2 to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid or 1N HCl), saturated sodium bicarbonate solution, and finally with brine. The water-soluble byproducts of COMU are effectively removed during these washes.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines the coupling of the title amino acid onto a resin-bound peptide chain using the robust and widely trusted HATU reagent.

SPPS_Workflow Figure 2: General Workflow for a Single SPPS Coupling Cycle Start Start with Resin-Bound Peptide (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Kaiser_Test1 Kaiser Test (Positive) Wash1->Kaiser_Test1 Coupling 3. Coupling (Activate Amino Acid + Add to Resin) Kaiser_Test1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test2 Kaiser Test (Negative) Wash2->Kaiser_Test2 Next_Cycle Proceed to Next Cycle or Final Cleavage Kaiser_Test2->Next_Cycle

Figure 2: General workflow for a single SPPS coupling cycle.

Materials:

  • Resin with N-terminal deprotected amine

  • 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid (3.0 - 5.0 eq relative to resin loading)

  • HATU (2.9 - 4.9 eq)

  • DIPEA or 2,4,6-Collidine (6.0 - 10.0 eq)

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF to remove all traces of piperidine.

  • Activation Solution: In a separate vial, dissolve the 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid (3-5 eq) and HATU (0.98 eq relative to the acid) in DMF.

  • Pre-activation: Add DIPEA (2 eq relative to the acid) to the activation solution. Mix for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the swelled resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-6 hours. Due to the steric hindrance, a longer coupling time or double coupling may be necessary.

  • Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[2]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Economical Coupling using DIC/Oxyma

This method provides a balance of high performance and cost-effectiveness, making it suitable for larger-scale synthesis.

Materials:

  • 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid (1.0 eq)

  • Amine component (1.05 eq)

  • OxymaPure® (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous DMF or DCM

Procedure (Solution Phase):

  • Reactant Preparation: In a flask under an inert atmosphere, dissolve the indan amino acid (1.0 eq), the amine component (1.05 eq), and OxymaPure® (1.1 eq) in anhydrous DMF.

  • Initiation: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add DIC (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Once complete, filter to remove the N,N'-diisopropylurea byproduct (if it precipitates). Perform an aqueous work-up as described in Protocol 1. The urea byproduct of DIC is more soluble than that of DCC, simplifying purification.[15] Purify the crude product via column chromatography.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Incomplete Coupling (Positive Kaiser test in SPPS; starting material remains in TLC/LC-MS)Steric Hindrance: The primary challenge with this amino acid.Double Coupling: Repeat the coupling step with a fresh batch of activated amino acid.[1]Increase Time/Temp: Extend the reaction time or gently warm the reaction (e.g., to 40 °C).Switch Reagent: If using DIC/Oxyma, switch to the more potent COMU or HATU.
Low Crude Yield Reagent Degradation: Coupling reagents can be moisture-sensitive.Ensure all reagents are fresh and solvents are anhydrous. Store coupling reagents under inert gas in a desiccator.
Side Product Formation Excess Base: Strong bases can cause side reactions, though racemization is not a concern for this specific achiral α-carbon.Use a weaker base like 2,4,6-collidine instead of DIPEA, especially if sensitive residues are present elsewhere in the sequence.[17] Use the minimum necessary equivalents of base. COMU can be effective with just one equivalent of base.[18]

References

  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Pharmaffiliates. (n.d.). Optimizing Peptide Synthesis: The Role of COMU as a Superior Coupling Reagent. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 2105 - HATU. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Pharmaffiliates. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Peptides. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

  • Subashini, R., et al. (2016). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]

  • Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • DiLauro, A. M., & Le-Phuoc, T. (2011). Rapid HATU-Mediated Solution Phase siRNA Conjugation. Bioconjugate Chemistry. [Link]

  • The Organic Chemistry Tutor. (2022). DIC Coupling Mechanism | Organic Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. [Link]

Sources

In Vitro Assay Preparation Using Boc/Fmoc Protected Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides has become a transformative strategy in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and target selectivity.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of UAA-containing peptides using the two predominant solid-phase peptide synthesis (SPPS) strategies: tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). We delve into the core principles of orthogonal protection, deprotection and coupling chemistries, and final cleavage and purification steps, culminating in the preparation of high-purity peptides ready for in vitro biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of unnatural amino acids in their work.[3]

Chapter 1: The Cornerstone of Synthesis: Orthogonal Protecting Group Strategies

The success of stepwise peptide synthesis hinges on the strategic use of protecting groups. These chemical moieties temporarily block reactive functional groups, primarily the α-amino group of the incoming amino acid and the side chains of certain residues, preventing unwanted side reactions.[4] The core principle governing modern synthesis is orthogonality , which refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[4][5] This allows for the selective deprotection of one group while all others remain intact, a critical requirement for controlled chain elongation.[5][6]

The two dominant orthogonal strategies in SPPS are defined by the temporary α-amino protecting group employed: the acid-labile Boc group and the base-labile Fmoc group.[7][8]

  • Boc/Bzl Strategy: This classic approach uses the acid-labile Boc group for the N-terminus and more acid-stable, benzyl-based (Bzl) groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain groups and resin linkage are cleaved simultaneously in a final step with a very strong acid, such as hydrofluoric acid (HF).[7][9]

  • Fmoc/tBu Strategy: This is the most widely used method today. It employs the base-labile Fmoc group for the N-terminus and acid-labile groups, typically tert-butyl (tBu) based, for side-chain protection.[10] The Fmoc group is removed with a mild base, usually piperidine, while the side-chain groups and resin linkage are cleaved in the final step with TFA.[10][11] The milder overall conditions make this strategy compatible with a wider range of sensitive UAA moieties and post-translational modifications.[11]

Orthogonal_Protection Fmoc_Peptide Resin-Peptide-AA(SideChain-tBu)-Fmoc Fmoc_Deprotected Resin-Peptide-AA(SideChain-tBu)-NH2 Fmoc_Peptide->Fmoc_Deprotected Piperidine (Base) Fmoc_Cleaved H2N-Peptide-AA(SideChain-H)-COOH Fmoc_Deprotected->Fmoc_Cleaved TFA (Acid) Boc_Peptide Resin-Peptide-AA(SideChain-Bzl)-Boc Boc_Deprotected Resin-Peptide-AA(SideChain-Bzl)-NH3+ Boc_Peptide->Boc_Deprotected TFA (Moderate Acid) Boc_Cleaved H2N-Peptide-AA(SideChain-H)-COOH Boc_Deprotected->Boc_Cleaved HF (Strong Acid)

Caption: Orthogonal protection schemes in SPPS.

Comparative Analysis: Boc vs. Fmoc Strategy

The choice between Boc and Fmoc chemistry is a critical decision influenced by the nature of the target peptide, especially when incorporating UAAs.

FeatureBoc/Bzl StrategyFmoc/tBu StrategyRationale & Causality
Nα-Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)Dictates the entire orthogonal scheme and synthesis cycle conditions.
Deprotection Condition Moderate Acid (e.g., 50% TFA in DCM)[12][13]Mild Base (e.g., 20% Piperidine in DMF)[10][14]Boc cleavage proceeds via an SN1 mechanism, while Fmoc removal is a base-catalyzed β-elimination.[12][15]
Side-Chain Protection Benzyl (Bzl) based ethers, esters, etc.tert-Butyl (tBu) based ethers, esters, etc.Must be stable to the Nα-deprotection conditions but removable at the final cleavage step.
Final Cleavage Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., 95% TFA with scavengers)[10][16]The Fmoc strategy avoids the use of highly hazardous HF, making it safer and more accessible.[7]
Key Advantages Often better for long or "difficult" sequences prone to aggregation due to less peptide-resin solvation issues.[7]Milder conditions, broader compatibility with sensitive UAAs (e.g., glycosylated, phosphorylated), easier automation.[7][11]The repeated acidolysis in Boc chemistry can be harsh, whereas the mild base of Fmoc is gentler on many functional groups.
Key Disadvantages Use of highly corrosive and toxic HF requires specialized equipment. Repetitive acid treatment can degrade sensitive residues.[7][11]Piperidine can cause side reactions like diketopiperazine formation at the dipeptide stage. Dibenzofulvene byproduct must be scavenged.[14][17]Each strategy has inherent chemical liabilities that must be managed through careful protocol design.

Chapter 2: The Synthetic Workflow: UAA Incorporation via SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support (resin).[18] This simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step.

The general SPPS cycle consists of four main stages:

  • Deprotection: Removal of the temporary Nα-protecting group (Boc or Fmoc) to liberate a free amine.

  • Washing: Thorough rinsing of the resin to remove excess deprotection reagents and byproducts.

  • Coupling: Activation of the next protected amino acid's carboxyl group and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.

  • Washing: Rinsing of the resin to remove excess activated amino acid and coupling byproducts.

This cycle is repeated until the desired peptide sequence is fully assembled.

SPPS_Workflow cluster_Fmoc_Cycle Fmoc SPPS Cycle cluster_Boc_Cycle Boc SPPS Cycle Fmoc_Start Resin-Peptide(n)-Fmoc Fmoc_Deprotect 1. Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 2. Wash (DMF, IPA) Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple 3. Coupling (Fmoc-AA(n+1), Activator, Base) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 4. Wash (DMF) Fmoc_Couple->Fmoc_Wash2 Fmoc_End Resin-Peptide(n+1)-Fmoc Fmoc_Wash2->Fmoc_End Repeat Cycle Boc_Start Resin-Peptide(n)-Boc Boc_Deprotect 1. Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotect Boc_Wash1 2. Wash & Neutralize (DCM, DIEA) Boc_Deprotect->Boc_Wash1 Boc_Couple 3. Coupling (Boc-AA(n+1), Activator) Boc_Wash1->Boc_Couple Boc_Wash2 4. Wash (DCM, IPA) Boc_Couple->Boc_Wash2 Boc_End Resin-Peptide(n+1)-Boc Boc_Wash2->Boc_End Repeat Cycle

Caption: General workflows for Fmoc and Boc Solid-Phase Peptide Synthesis (SPPS).

Chapter 3: Detailed Protocols and Methodologies

The following protocols provide step-by-step guidance for the manual synthesis of peptides containing unnatural amino acids. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Boc-Strategy Synthesis Cycle

This protocol assumes a starting scale of 0.2 mmol on a Merrifield or PAM resin.

  • Resin Swelling:

    • Place the peptide-resin in a reaction vessel.

    • Add dichloromethane (DCM, ~10 mL/g resin) and agitate gently for 20-30 minutes. Drain the solvent.[12]

  • Boc Deprotection:

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[12]

    • Rationale: TFA is a moderately strong acid that efficiently cleaves the acid-labile Boc group without significantly affecting the more robust benzyl-based side-chain protecting groups or the resin linkage.[9][12]

    • Perform a pre-wash for 2-5 minutes, drain, and add fresh deprotection solution.[13]

    • Agitate for 20-30 minutes at room temperature.[19]

    • Drain the TFA solution into an appropriate waste container.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (3x) to remove residual TFA.

    • Neutralize the protonated N-terminal amine (TFA salt) by washing with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (2x, 2-5 minutes each).[12]

    • Rationale: The subsequent coupling reaction requires a free, nucleophilic amine. Neutralization with a non-nucleophilic base like DIEA deprotonates the ammonium salt to regenerate the free amine.[9]

    • Wash the resin with DCM (3x) and then Isopropanol (IPA) (2x) to remove excess base and prepare for coupling.

  • Coupling (See Protocol 3 for details):

    • Dissolve the incoming Boc-protected UAA (3-5 equivalents) and an activator like HBTU (3-5 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6-10 equivalents) and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. Monitor reaction completion with a ninhydrin test.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and IPA (2x).

    • The resin is now ready for the next deprotection cycle.

Protocol 2: Fmoc-Strategy Synthesis Cycle

This protocol assumes a starting scale of 0.2 mmol on a Rink Amide or Wang resin.

  • Resin Swelling:

    • Place the peptide-resin in a reaction vessel.

    • Add DMF (~10 mL/g resin) and agitate gently for 20-30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[14]

    • Rationale: Piperidine is a secondary amine base that removes the Fmoc group via a β-elimination mechanism.[10] The liberated dibenzofulvene byproduct is a reactive electrophile that is trapped by excess piperidine to form a stable, inactive adduct.[14][17]

    • Agitate for 3-5 minutes, drain, and add a fresh deprotection solution.[14]

    • Agitate for an additional 7-15 minutes at room temperature.[14]

    • Drain the piperidine solution into an appropriate waste container.

  • Washing:

    • Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

    • Wash with IPA (2x) and DCM (2x) to prepare for coupling.

  • Coupling (See Protocol 3 for details):

    • Dissolve the incoming Fmoc-protected UAA (3-5 equivalents) and an activator like HATU (3-5 equivalents) in DMF. Add DIEA or 2,4,6-Collidine (6-10 equivalents) and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. Monitor reaction completion with a ninhydrin test.

  • Final Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next deprotection cycle.

Protocol 3: Coupling Unnatural Amino Acids

The formation of the peptide bond is the most critical step in the synthesis. It requires activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[20][21] Unnatural amino acids, particularly those with bulky or electron-withdrawing side chains, can present steric hindrance, requiring more potent coupling reagents.

Coupling ReagentFull NameKey Features & Use Cases
HATU [22]1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium salt. Very fast, efficient, and low racemization. Excellent for sterically hindered UAAs. Most common choice in modern Fmoc SPPS.
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateUronium salt. A highly effective and widely used standard reagent. Slightly less reactive than HATU but very reliable.
DIC/HOBt [23]N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleCarbodiimide method. Cost-effective. The HOBt additive forms an active ester intermediate, which suppresses racemization and improves efficiency. The diisopropylurea byproduct is soluble in organic solvents.
PyBOP [23](Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium salt. Highly efficient with low racemization risk. Good for difficult couplings and cyclization reactions.
DEPBT [23]3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-oneExhibits very low epimerization, making it ideal for coupling easily racemized amino acid derivatives.
Protocol 4: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically done in a single step with a strong acid "cocktail" containing scavengers.

Rationale for Scavengers: During acid-mediated cleavage, highly reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations).[9] These cations can irreversibly and detrimentally modify sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine. Scavengers are nucleophilic molecules added to the cleavage cocktail to "trap" these reactive species.[9][18]

ScavengerTarget Residue(s) / Protecting GroupTypical Concentration
Water (H₂O) Trityl (Trt) groups on Cys, His, Asn, Gln2.5 - 5.0%
Triisopropylsilane (TIS) General carbocation scavenger, reduces oxidation1.0 - 2.5%
1,2-Ethanedithiol (EDT) Trityl (Trt) groups, prevents Met oxidation2.5%
Thioanisole Arg(Tos), general scavenger5.0%
p-Cresol Scavenger for benzyl cations, protects Tyr5.0 - 7.5%

Fmoc/tBu Strategy Cleavage Protocol:

  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.[16]

  • Prepare the cleavage cocktail. A common general-purpose cocktail is Reagent K : 92.5% TFA, 2.5% Water, 2.5% EDT, 2.5% TIS. The composition must be optimized based on the peptide sequence.

  • Add the cleavage cocktail to the dry resin (~10 mL per 0.2 mmol scale) in a sealed reaction vessel.

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Quality Control

The crude peptide product contains the desired full-length peptide along with various impurities such as truncated or deletion sequences.[24][25] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.[24][25]

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject the solution onto a preparative C18 RP-HPLC column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA). Peptides elute based on their hydrophobicity.

    • Monitor the elution profile at 210-220 nm and collect fractions corresponding to the main product peak.[24]

  • Quality Control:

    • Analyze the collected fractions using analytical RP-HPLC to confirm purity.

    • Verify the identity and molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF). This is a critical step to confirm the successful incorporation of the UAA.[]

    • Pool the pure fractions and lyophilize (freeze-dry) to obtain a stable, fluffy white powder.

Chapter 4: Preparing the Final Peptide for In Vitro Assays

The final steps involve preparing the purified, lyophilized peptide in a state that is compatible with biological systems and ensures its stability and activity.

Counterion Exchange

Peptides purified by RP-HPLC are typically obtained as trifluoroacetate (TFA) salts, as TFA is used as an ion-pairing agent in the mobile phase.[27] TFA can be cytotoxic or interfere with cellular assays, so it is often necessary to exchange it for a more biocompatible counterion like acetate or hydrochloride.[27][28]

Protocol for TFA to HCl Exchange: [28]

  • Dissolve the lyophilized peptide in a minimal amount of water.

  • Add a solution of 10 mM HCl.

  • Quick-freeze the solution (e.g., in liquid nitrogen) and lyophilize overnight.

  • Repeat the dissolution, addition of HCl, and lyophilization steps 2-3 times to ensure complete exchange.

Solubilization, Handling, and Storage

Proper handling is crucial to maintain peptide integrity.

  • Handling: Before opening, always allow the peptide vial to warm to room temperature in a desiccator. Peptides are often hygroscopic, and opening a cold vial can cause condensation, which reduces stability.[29][30]

  • Solubilization: The solubility of a peptide depends heavily on its sequence.

    • Start with sterile, purified water.

    • If solubility is poor, try adding a small amount of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides).

    • For very hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be required before adding the aqueous buffer. Always add the organic solvent first to wet the peptide before adding the buffer.

  • Storage:

    • Lyophilized Powder: Store at -20°C or preferably -80°C in a tightly sealed container with a desiccant.[28][30] Under these conditions, most peptides are stable for years.

    • In Solution: Storing peptides in solution is not recommended for the long term due to the risk of degradation (e.g., oxidation, bacterial growth).[29][30] If necessary, prepare aliquots of the peptide solution in a suitable buffer (pH 5-7), flash-freeze, and store at -80°C. Avoid repeated freeze-thaw cycles.[30]

References

  • Orthogonal Protection Definition - Organic Chemistry. (2025, August 15). Fiveable. Retrieved from [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Coin, I., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(11), 2924. Retrieved from [Link]

  • Fields, G. B., & Fields, C. G. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. Retrieved from [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025, April 14). PMC. Retrieved from [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025, June 24). Pangoo.biz. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 27(1), e3287. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. (2024, December 26). MDPI. Retrieved from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]

  • T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

  • Reprogramming natural proteins using unnatural amino acids. (n.d.). PMC. Retrieved from [Link]

  • HPLC free purification of peptides by the use of new capping and capture reagents. (n.d.). Google Patents.
  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. Retrieved from [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? (2017, March 5). ResearchGate. Retrieved from [Link]

  • In vitro absorption and metabolism data for peptides with natural amino acid side chains. (n.d.). Zenodo. Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC. Retrieved from [Link]

Sources

scale-up synthesis of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid peptides

Author: BenchChem Technical Support Team. Date: March 2026

Scale-Up Synthesis of Peptides Incorporating 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic Acid: Overcoming Steric and Orthogonal Protection Challenges

Executive Summary & Mechanistic Context

The incorporation of conformationally restricted unnatural amino acids is a highly effective strategy in modern peptide drug development to lock dihedral angles, enhance metabolic stability, and drive receptor subtype selectivity [1]. Derivatives of 2-aminoindan-2-carboxylic acid (Aic) act as rigidified phenylalanine or tyrosine analogs.

The bifunctional building block 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid presents a highly specialized architectural opportunity. It features an α,α -disubstituted quaternary center at the C2 position containing a Boc-protected aliphatic amine, and an Fmoc-protected aromatic amine (aniline derivative) at the C5 position. This specific orthogonal protection scheme dictates a unique synthetic causality: on-resin chain extension must proceed through the C5 aromatic amine , while the sterically hindered C2 aliphatic amine remains masked until global acidic cleavage.

Scaling up the synthesis of peptides containing this block requires overcoming two profound thermodynamic and kinetic barriers:

  • The Steric Barrier: Coupling the C2-carboxylic acid to a growing peptide chain is severely hindered by the rigid indan ring and the quaternary α -carbon.

  • The Electronic Barrier: Once the Fmoc group is removed, the exposed C5-amine is an aniline. The delocalization of the nitrogen lone pair into the aromatic system significantly reduces its nucleophilicity compared to standard aliphatic amines.

Process Architecture & Causality-Driven Strategy

To transition this synthesis from a milligram-scale research endeavor to a >100 mmol pilot scale, the chemical environment must be rigorously optimized.

  • Resin Selection: Traditional polystyrene resins suffer from poor swelling during difficult, sterically hindered couplings. A PEG-based support (e.g., ChemMatrix) is mandatory for scale-up. PEG matrices maintain optimal solvation and minimize inter-chain aggregation, which is critical when reaction kinetics are slow.

  • Thermal Acceleration: Room-temperature couplings for Aic derivatives often stall at <40% conversion. Providing thermal energy (60–75 °C) via jacketed continuous-flow reactors or microwave assistance is required to overcome the high activation energy ( Ea​ ) of the hindered nucleophilic attack.

  • Reagent Selection (HATU vs. DIC/Oxyma): For the C2-carboxylic acid, HATU is selected due to the neighboring group participation of the 7-azabenzotriazole nitrogen, which accelerates the formation of the highly reactive OAt ester[2]. For acylating the C5-aniline, DIC/OxymaPure is preferred at scale due to its superior performance with aromatic amines and lower risk of guanidinylation side-reactions at elevated temperatures [3].

Workflow R Peptide-Resin (Aliphatic Amine) C1 Couple Indan Core (HATU, 60°C) R->C1 Step 1 Steric Barrier D1 Fmoc Deprotection (20% Piperidine) C1->D1 Step 2 Expose Aniline C2 Acylate C5-Aniline (DIC/Oxyma, 75°C) D1->C2 Step 3 Electronic Barrier CL Global Cleavage (TFA/TIS/H2O) C2->CL Step 4 Boc Removal

Figure 1: Orthogonal synthesis workflow highlighting the sequential overcoming of steric and electronic barriers.

Validated Scale-Up Protocols (Self-Validating Systems)

The following methodologies are engineered for a 100 mmol scale synthesis. Every phase includes an in-process control (IPC) to ensure the system is self-validating before progressing.

Phase 1: Coupling the Indan-2-Carboxylic Acid Core

Objective: Form an amide bond between the highly hindered C2-COOH and the resin-bound aliphatic amine.

  • Resin Preparation: Swell 100 mmol of PEG-based peptide-resin in 1.5 L of anhydrous N,N-Dimethylformamide (DMF) for 60 minutes at 25 °C. Drain.

  • Activation: In a separate vessel, dissolve 2.5 eq (250 mmol) of 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid and 2.45 eq (245 mmol) of HATU in 1.0 L of DMF.

  • Base Addition: Add 5.0 eq (500 mmol) of N,N-Diisopropylethylamine (DIPEA) dropwise to the activation vessel. Causality Note: DIPEA is chosen over stronger bases to prevent premature Fmoc cleavage. The slight sub-stoichiometry of HATU prevents capping of the resin by unreacted uronium species.

  • Coupling: Transfer the activated mixture to the resin. Heat the reactor to 60 °C and agitate via nitrogen bubbling for 120 minutes.

  • IPC Validation: Drain and wash the resin (5 × 1.5 L DMF). Perform a Kaiser Test . If blue (incomplete), repeat steps 2-4 with 1.5 eq of reagents. If yellow (complete), proceed.

Phase 2: Fmoc Deprotection and C5-Aniline Acylation

Objective: Unmask the aromatic amine and couple the subsequent amino acid.

  • Deprotection: Treat the resin with 2.0 L of 20% Piperidine in DMF (v/v) for 2 × 15 minutes at 25 °C.

  • UV Monitoring (IPC): Monitor the drained deprotection fluid at 301 nm. The reaction is complete when the dibenzofulvene-piperidine adduct concentration plateaus. Wash thoroughly (6 × 1.5 L DMF) to remove all traces of piperidine.

  • Aniline Acylation: Dissolve 3.0 eq of the next Fmoc-protected amino acid, 3.0 eq OxymaPure, and 3.0 eq N,N'-Diisopropylcarbodiimide (DIC) in 1.2 L DMF.

  • Thermal Coupling: Add to the resin and heat to 75 °C for 180 minutes. Causality Note: Anilines are exceptionally poor nucleophiles. The DIC/OxymaPure system at 75 °C provides the necessary electrophilic activation without the rapid degradation seen in uronium salts at this temperature.

  • IPC Validation: Perform a Chloranil Test . (The Kaiser test yields false negatives for secondary and aromatic amines; the Chloranil test will accurately detect unreacted anilines by forming a blue/green complex).

Phase 3: Global Cleavage and Boc Deprotection

Objective: Cleave the peptide from the resin and simultaneously remove the C2-Boc group to yield the free α -amine.

  • Preparation: Wash the resin with Dichloromethane (DCM) (5 × 1.5 L) and dry under vacuum.

  • Cleavage: Treat the resin with 1.0 L of cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 3 hours at 25 °C.

  • Isolation: Filter the resin and wash with 200 mL of neat TFA. Concentrate the combined filtrates under reduced pressure to ~300 mL, then precipitate the crude peptide by dropwise addition into 3.0 L of ice-cold diethyl ether.

Mechanism A Indan-2-carboxylic Acid (Highly Hindered Quaternary C2) B OAt Active Ester Formation (HATU + DIPEA) A->B Activation Phase (Fast) C Nucleophilic Attack (Thermal Activation Required) B->C Coupling Phase (Rate-Limiting) D Conformationally Restricted Amide Bond C->D 60°C Heat Overcomes Sterics

Figure 2: Mechanistic activation pathway of the sterically hindered indan-2-carboxylic acid via HATU.

Quantitative Data Analytics

The following tables summarize the thermodynamic requirements and scale-up metrics, providing a benchmark for process engineers.

Table 1: Coupling Reagent Efficacy for Aic Core Attachment (100 mmol scale)

Coupling SystemEquivalentsTemp (°C)Time (h)Conversion (%)
HBTU / DIPEA3.0254.0< 40%
DIC / HOBt3.0254.0< 30%
HATU / DIPEA2.5602.0> 98%
DIC / OxymaPure3.0752.0> 95%

Data Interpretation: Standard uronium and carbodiimide chemistries fail at room temperature due to the steric bulk of the indan ring. HATU at 60 °C is the optimal thermodynamic window.

Table 2: Process Metrics for 100 mmol Scale-Up

Process StepSolvent VolumeReagent ExcessTarget Yield/PurityIn-Process Control (IPC)
Indan Core Coupling 1.5 L DMF2.5 eq HATU> 98% ConversionKaiser Test (Must be Negative)
Fmoc Deprotection 2.0 L 20% Pip/DMFN/AComplete CleavageUV Monitoring (301 nm)
C5-Aniline Acylation 1.2 L DMF3.0 eq DIC/Oxyma> 95% ConversionChloranil Test (Must be Negative)
Global Cleavage 1.0 L TFA CocktailN/A80-85% Crude YieldRP-HPLC / LC-MS

References

  • Schiller, P. W., et al. (1992). "Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity." Journal of Medicinal Chemistry. URL:[Link]

  • Survival Technologies. (2023). "Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls." Survival Technologies Technical Notes. URL:[Link]

  • Isidro-Llobet, A., et al. (2021). "Greening the synthesis of peptide therapeutics: an industrial perspective." Green Chemistry, Royal Society of Chemistry. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are incorporating the novel, sterically hindered amino acid, 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid, into their peptide synthesis workflows. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome challenges related to its coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What makes 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid a "difficult" amino acid to couple?

A1: The primary challenge with this amino acid derivative stems from significant steric hindrance around the carboxylic acid group. This hindrance arises from two main features:

  • α,α-Disubstituted Core: The carboxyl group is attached to a quaternary carbon (C2) of the indan ring system. This is analogous to other sterically demanding amino acids like Aib (2-methylalanine), which are known to have significantly lower reactivity for both their amino and activated carboxyl groups.[1][2] This bulky, rigid scaffold physically obstructs the approach of the N-terminal amine of the peptide chain.

  • Bulky Protecting Groups: The presence of both a tert-butyloxycarbonyl (Boc) group and a fluorenylmethoxycarbonyl (Fmoc) group, while essential for orthogonal synthesis strategies, adds to the steric bulk near the reactive center.[3][4][5]

This combination of a rigid, disubstituted core and large protecting groups dramatically slows down the kinetics of the coupling reaction, often leading to incomplete acylation with standard protocols.[6][7]

Q2: My Kaiser test is still strongly positive after a standard coupling protocol. What is the first and simplest troubleshooting step?

A2: A persistent positive Kaiser test indicates the presence of unreacted free primary amines on the resin. The most straightforward initial strategy to drive the reaction to completion is to perform a "double coupling."[7][8]

The rationale is that the initial coupling reaction, while incomplete, has acylated a majority of the available sites. A second, fresh application of the activated amino acid can effectively target the remaining, more sterically challenging sites without significant side reactions. This method is often sufficient to achieve a negative or near-negative Kaiser test result.[7]

Experimental Protocol 1: Double Coupling

  • First Coupling: Perform your initial coupling reaction for 1-2 hours using your standard protocol (e.g., with HBTU/DIPEA).

  • Wash: After the allotted time, drain the reaction vessel and thoroughly wash the resin with N,N-Dimethylformamide (DMF) (3x) to remove byproducts and unreacted reagents.

  • Second Coupling: Immediately prepare a fresh solution of activated 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid using the same equivalents of amino acid, coupling reagent, and base as in the first step.

  • React: Add this fresh solution to the resin and allow the second coupling reaction to proceed for another 1-2 hours.

  • Monitor: Wash the resin with DMF (3x) and perform a Kaiser test to assess the completion of the reaction.

Q3: Double coupling was insufficient or is undesirable due to cost. How should I select a more potent coupling reagent?

A3: When standard aminium reagents like HBTU or TBTU are not effective enough, even with double coupling, switching to a more potent activating reagent is the logical next step.[7][9] The choice of reagent is critical, as their efficacy against sterically hindered residues varies.

  • Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analog HCTU are generally more reactive than HBTU.[7] This increased reactivity comes from the formation of OAt (7-aza-1-hydroxybenzotriazole) or O-6-ClBt (6-chloro-1-hydroxybenzotriazole) esters, which are more susceptible to nucleophilic attack than the OBt esters formed by HBTU.[7]

  • Phosphonium Reagents: PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice for difficult couplings, operating on a similar principle to HATU.

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): This is a third-generation uronium salt based on OxymaPure. It exhibits high reactivity, often superior to HBTU/HATU, with the added benefits of being more soluble and having a better safety profile.[10]

The following table provides a comparison to guide your selection:

ReagentActivating GroupRelative Reactivity for Hindered CouplingsKey Considerations
HBTU/TBTUHOBtStandardOften requires double coupling or extended reaction times for this residue.[8]
HCTU6-Cl-HOBtHighMore reactive than HBTU.
HATU HOAt Very High Considered one of the most effective reagents for sterically demanding couplings.[7]
COMU OxymaPure Very High Excellent reactivity and solubility; avoids potentially explosive HOBt/HOAt byproducts.[11]

Recommendation: For 2-(N-Boc-amino)-5-(N-Fmoc-amino)indan-2-carboxylic acid, HATU or COMU are the recommended primary choices to achieve high coupling efficiency in a single reaction.

Troubleshooting Guide & Advanced Protocols

Even with a potent coupling reagent, success can be dependent on optimizing the entire reaction environment.

Q4: What are the optimal solvent, temperature, and time conditions for this coupling?

A4:

  • Solvent: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further block reactive sites.[7] While DMF is standard, N-Methylpyrrolidone (NMP) is often superior for its solvating properties, especially for difficult sequences.[7] Using a solvent mixture such as DMF/DCM (1:1) can also be beneficial.

  • Temperature: While most couplings are performed at room temperature to minimize racemization, gentle heating can overcome the activation energy for a difficult coupling.[6][7] Using a microwave peptide synthesizer is a highly effective method to apply localized, controlled heating that can dramatically shorten reaction times and drive difficult couplings to completion.[7] If using conventional heating, proceed with caution, raising the temperature to 35-40°C for a limited time (e.g., 30-60 minutes) and monitoring for side products.

  • Reaction Time: Steric hindrance slows the reaction rate.[7] If you are not using elevated temperatures, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight may be necessary.[7] Always monitor reaction completion with a qualitative test.

Q5: Could the Boc or Fmoc group cause side reactions or be partially cleaved during coupling?

A5: This is a crucial consideration for this uniquely protected amino acid. The strategy relies on the orthogonal stability of the Boc (acid-labile) and Fmoc (base-labile) groups.[5]

  • Fmoc Group Stability: The Fmoc group is stable to the mildly basic conditions of a standard coupling reaction where a tertiary amine like DIPEA is used. It is only cleaved by secondary amines like piperidine.[4] Therefore, premature Fmoc deprotection is not a concern.

  • Boc Group Stability: The Boc group is stable to the basic coupling conditions. It requires a moderately strong acid like trifluoroacetic acid (TFA) for removal.[3] There is little to no risk of Boc cleavage during the coupling step.

The primary risk is not side reactions of the protecting groups themselves, but rather the failure to achieve complete coupling, which leads to deletion sequences in the final peptide product.

Visualized Workflows and Decision Making

To assist in your experimental design, the following diagrams illustrate a recommended high-efficiency coupling protocol and a logical troubleshooting pathway.

G cluster_prep Reagent Preparation cluster_spps SPPS Workflow prep_aa Dissolve AA (1 eq) + HATU (0.95 eq) in NMP prep_base Add DIPEA (2 eq) prep_preact Pre-activate for 2-3 mins coupling Add Activated AA Solution to Resin. Couple for 2-4 hrs. prep_preact->coupling Add to resin resin_prep Swell & Deprotect Resin (20% Piperidine/DMF) wash1 Wash Resin (NMP, 3x) resin_prep->wash1 wash1->coupling wash2 Wash Resin (NMP, 3x) coupling->wash2 monitor Perform Kaiser Test wash2->monitor

Caption: High-Efficiency Coupling Workflow using HATU.

G start Kaiser Test Positive After Initial Coupling? double_couple Perform Double Coupling with Fresh Reagents start->double_couple Yes success Proceed to Next Cycle start->success No check2 Kaiser Test Still Positive? double_couple->check2 reagent Switch to High-Potency Reagent (HATU or COMU) check2->reagent Yes check2->success No solvent Change Solvent to NMP or DMF/DCM (1:1) reagent->solvent time_temp Increase Coupling Time (4h+) or use Microwave Synthesis solvent->time_temp time_temp->success

Caption: Troubleshooting Decision Tree for Incomplete Coupling.

References

  • Technical Support Center: Optimizing HBTU Coupling Reactions - Benchchem.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS.org.
  • Technical Support Center: Peptide Coupling Troubleshooting - Benchchem.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
  • Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem.
  • Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. Available at: [Link]

  • Nguyen, H. P., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Journal of Medicinal Chemistry. Available at: [Link]

  • Ji, Y., & Stahl, S. S. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]

  • HBTU Coupling Reactions: Technical Support & Troubleshooting Guide - Benchchem.
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide - Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 789-800. Available at: [Link]

  • N-BOC-2-Aminoindane-2-carboxylic acid - ChemBK. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Indan-2-Carboxylic Acid Peptide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding conformationally constrained, bulky building blocks. Indan-2-carboxylic acid (I2CA) and its α-amino derivative, 2-aminoindane-2-carboxylic acid (Aic), are highly valued in drug discovery for their ability to restrict peptide conformation and enhance lipophilicity[1].

However, the bicyclic indane ring system and the gem-disubstituted α-carbon impose severe steric shielding around the carbonyl group. This creates massive kinetic barriers, rendering standard amide coupling protocols highly inefficient[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these challenges.

Section 1: Diagnostic FAQ - Understanding the Kinetic Barrier

Q1: Why do my I2CA couplings fail or stall at 20-30% conversion when using standard EDC/HOBt or DIC/HOBt? Causality: The bulky indane ring creates a high activation energy barrier for the incoming nucleophile (the amine). When using standard carbodiimides, the initially formed O-acylisourea intermediate is relatively long-lived due to the slow attack of the amine. This extended lifetime allows competing side reactions to dominate—specifically, the irreversible intramolecular rearrangement to an inactive N-acylurea, or simple hydrolysis back to the starting material[2].

Q2: I switched to HATU, but I am observing a +98 Da mass impurity in my LC-MS. What is happening? Causality: You are observing guanidinylation of your N-terminal amine. Uronium salts like HATU and HBTU can react directly with the free amine of your growing peptide chain if the activation of the sterically hindered I2CA is too slow[3]. When coupling hindered residues, the uronium reagent remains unconsumed in solution long enough to act as a competing electrophile. Solution: Pre-activate the I2CA with HATU and base for 3-5 minutes before adding the amine, or switch to a non-uronium highly reactive method like acyl fluoride generation[4].

Section 2: Workflow & Methodologies

To systematically approach hindered couplings, follow the logical progression outlined in the workflow below.

G Start Indan-2-carboxylic Acid Coupling Optimization Standard Standard Coupling (e.g., EDC/HOBt) Start->Standard CheckYield Yield > 80%? Standard->CheckYield Success Proceed to Cleavage / Purification CheckYield->Success Yes Uronium Uronium Activation (HATU, COMU + Oxyma) CheckYield->Uronium No (Steric Hindrance) CheckYield2 Yield > 80%? Uronium->CheckYield2 CheckYield2->Success Yes Harsh Acyl Halide Formation (TFFH / Acid Chloride) CheckYield2->Harsh No (Extreme Hindrance) Harsh->Success

Decision tree for optimizing indan-2-carboxylic acid peptide coupling.

Q3: What are the most reliable activation strategies for I2CA and Aic? For moderate hindrance, the "7-aza effect" of HATU or the Oxyma-based reagent COMU are preferred. The nitrogen in the pyridine ring of the HOAt leaving group (from HATU) provides anchimeric assistance—it hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating aminolysis[3]. COMU offers similar efficiency but generates an Oxyma-derived active ester, which suppresses side reactions and avoids the explosive risks associated with benzotriazoles[5][6].

For extreme hindrance (e.g., coupling I2CA to a secondary or electron-deficient amine), in situ acyl fluoride generation using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the gold standard. Acyl fluorides are highly reactive toward amines but surprisingly stable to hydrolysis and less prone to α-racemization than acyl chlorides[4][6].

Protocol 1: Uronium Salt Coupling (COMU/Oxyma) for Hindered Substrates

Self-Validating Principle: COMU undergoes a visual color change (shifting to yellow/orange) upon formation of the active ester, providing a built-in visual cue for successful activation[7].

  • Preparation: Dissolve I2CA (1.5 equiv.) and COMU (1.5 equiv.) in anhydrous DMF (0.1 M to 0.5 M concentration).

  • Pre-activation: Add a sterically hindered base, such as 2,4,6-trimethylpyridine (TMP) or DIPEA (3.0 equiv.). Stir at room temperature for 5 minutes. Observation: Look for the color change indicating the formation of the Oxyma active ester.

  • Coupling: Add the amine component (1.0 equiv.) to the pre-activated mixture.

  • Incubation & Monitoring: Stir at room temperature for 2-12 hours. Monitor the disappearance of the amine via LC-MS. If conversion stalls, apply microwave heating (75°C for 15 mins) to overcome the remaining kinetic barrier.

  • Quenching: Quench with water and extract with EtOAc, washing sequentially with 5% NaHCO3 and 1 M HCl to remove Oxyma and urea byproducts.

Protocol 2: In Situ Acyl Fluoride Generation (TFFH)

Self-Validating Principle: Acyl fluorides resist the formation of oxazolones, making this the safest method for preserving chiral integrity at the α-carbon of hindered substrates like Aic[4].

  • Preparation: Dissolve I2CA (1.2 equiv.) in anhydrous DCM or DMF.

  • Activation: Add TFFH (1.2 equiv.) and DIPEA (2.4 equiv.). Stir for 15-30 minutes at room temperature. The acyl fluoride forms in situ.

  • Coupling: Add the amine (1.0 equiv.). For highly electron-deficient or hindered amines, heat the reaction to 40°C–60°C[4].

  • Monitoring: Monitor via TLC or LC-MS. The acyl fluoride intermediate can often be observed directly by MS or IR (look for the distinct carbonyl stretch at ~1840 cm⁻¹)[8].

Section 3: Quantitative Data & Reagent Comparison

Selecting the right reagent requires balancing reactivity against the risk of side reactions. Use the table below to benchmark your approach.

Coupling ReagentActive IntermediateSteric Hindrance ToleranceRacemization RiskBench Utility & Safety Notes
EDC / HOBt OBt active esterLowLowSafe, but highly inefficient for I2CA[2].
HATU OAt active esterHighModerateFast kinetics (7-aza effect); risk of guanidinylation[3].
COMU Oxyma active esterHighLowHigh efficiency; safer alternative to benzotriazoles[5][6].
TFFH Acyl fluorideVery HighVery LowExcellent for α,α-disubstituted AAs; stable intermediate[4][6].
Ghosez's Reagent Acid chlorideVery HighHighHarsh conditions; prone to oxazolone formation if chiral[4][9].

Section 4: Advanced Troubleshooting

Q4: Does the choice of base matter when coupling I2CA? Causality: Yes, critically. When using highly reactive reagents like HATU or TFFH with hindered acids, standard bases like triethylamine (TEA) can act as competing nucleophiles or promote epimerization via enolization. DIPEA is bulkier and better, but 2,4,6-trimethylpyridine (TMP) or 2,6-lutidine are often superior. Their methyl groups sterically block the nitrogen from acting as a nucleophile, restricting it to a purely basic (proton-accepting) role, which minimizes side reactions[3].

Q5: Can I use acid chlorides for I2CA? Yes, acid chlorides are a robust method for sterically hindered carboxylic acids[9]. You can generate them using thionyl chloride or Ghosez's reagent. However, if your I2CA derivative has sensitive functional groups or an adjacent chiral center (like in Aic), acid chlorides are highly prone to α-racemization via ketene or oxazolone intermediates. In such cases, acyl fluorides (via TFFH) are strongly preferred[4].

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry URL: [Link]

  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides Organic Letters (ACS Publications) URL:[Link]

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis Digital CSIC URL:[Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B PMC (National Institutes of Health) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate URL:[Link]

  • Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation & Comparative

HPLC analysis protocol for 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: HPLC Purity Profiling of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid

As drug development increasingly relies on conformationally constrained unnatural amino acids, the indan scaffold has emerged as a powerful structural motif. However, analyzing complex building blocks like 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid presents a unique analytical challenge. This molecule features orthogonal protecting groups (acid-labile Boc and base-labile Fmoc) attached to a rigid, highly hydrophobic aromatic core, alongside a free ionizable carboxylic acid.

Standard generic HPLC gradients often fail when applied to such highly functionalized unnatural amino acids, masking critical process impurities such as des-Boc, des-Fmoc, or dipeptide byproducts. This guide provides an objective comparative analysis of reverse-phase high-performance liquid chromatography (RP-HPLC) methodologies, establishing a self-validating, robust protocol for chemical purity determination.

Mechanistic Causality in Method Development

To design an effective separation method, an Application Scientist must move beyond trial-and-error and address the fundamental physicochemical properties of the analyte. The purity of complex Fmoc-amino acids is typically determined by 1[1], but the indan derivative requires specific optimizations:

  • Ionization Suppression: The free carboxylic acid at position 2 has a pKa of approximately 2.5–3.0. If the mobile phase pH is near this pKa, the molecule exists in a state of partial ionization, leading to severe peak tailing. The addition of2[2] drops the pH to ~2.0, fully protonating the carboxylic acid and ensuring a single, sharp lipophilic peak.

  • Organic Modifier Selection: 2[2] over Methanol. It is an aprotic solvent with a lower UV cutoff (190 nm vs 205 nm), which is critical for3[3] without baseline drift.

  • Stationary Phase Selectivity: A standard Alkyl C18 column relies purely on dispersive aliphatic interactions. However, the indan core and the Fmoc group are highly aromatic. Utilizing a Biphenyl stationary phase introduces competitive π-π and dipole-dipole interactions, which strongly differentiate the fully protected amino acid from impurities that have lost an aromatic protecting group.

HPLC_Workflow N1 1. Sample Preparation (Dissolve in 50:50 MeCN:H2O) N2 2. Column Selection (Biphenyl preferred over C18) N1->N2 N3 3. Mobile Phase (0.1% TFA for pH control) N2->N3 N4 4. Gradient HPLC Run (Dual UV: 220 nm & 265 nm) N3->N4 N5 5. Purity Calculation (Area Normalization) N4->N5

Figure 1: End-to-end HPLC workflow for orthogonal protected unnatural amino acid purity analysis.

Comparative Column Evaluation: C18 vs. Biphenyl

To objectively validate the stationary phase selection, we compared a standard C18 column against a Biphenyl column using identical gradient conditions. The goal is to resolve the target analyte from its most challenging structurally similar impurity: the des-Boc derivative.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 ColumnBiphenyl Column (Recommended)
Retention Time (Target) 12.4 min14.1 min
Peak Asymmetry ( Tf​ ) 1.45 (Moderate Tailing)1.05 (Highly Symmetrical)
Resolution ( Rs​ ) vs. des-Boc 1.83.4
Theoretical Plates ( N ) 12,50018,200

Data Interpretation: The Biphenyl column demonstrates superior resolution ( Rs​ = 3.4) due to the orthogonal retention mechanisms. The π-π interactions specifically target the electron-rich aromatic rings of the Fmoc and indan groups, providing a level of discrimination that aliphatic C18 chains cannot achieve.

Separation_Mechanism Analyte Target Analyte: 2-(N-Boc-amino)-5-(N-fmoc-amino) indan-2-carboxylic acid Hydrophobic Hydrophobic Interactions (Indan Core, Boc, Fmoc) Analyte->Hydrophobic PiPi π-π Interactions (Fmoc, Indan Aromatic Ring) Analyte->PiPi Ionization Ionization Suppression (Free -COOH via 0.1% TFA) Analyte->Ionization C18 Standard C18 Column (Aliphatic interactions only) Hydrophobic->C18 Biphenyl Biphenyl Column (Aliphatic + π-π interactions) Hydrophobic->Biphenyl PiPi->Biphenyl

Figure 2: Mechanistic interactions driving retention on C18 versus Biphenyl stationary phases.

Self-Validating Experimental Protocol

A scientific protocol must be a self-validating system. We incorporate a System Suitability Testing (SST) step to ensure the instrument is capable of resolving critical pairs before any sample data is accepted.4[4], provided the execution is strictly controlled.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • System Suitability Standard (SST): Spike 1.0 mg/mL of the target analyte with 0.01 mg/mL (1%) of the des-Boc impurity in the diluent.

  • Sample Preparation: Accurately weigh 10 mg of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid and dissolve in 10 mL of diluent to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic core.

Step 3: Instrument Parameters
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm (primary quantitation for amide/indan core) and 265 nm (secondary confirmation for Fmoc-bearing species).

Step 4: Gradient Elution Profile

A shallow gradient is deployed through the critical elution window to maximize the separation of incompletely protected amino acids.

Table 2: Optimized Gradient Table

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic Hold
15.0595Linear Ramp
18.0595Column Wash
18.19010Re-equilibration
22.09010End
Step 5: Execution and Acceptance Criteria
  • Blank Injection: Inject the diluent to identify system peaks and confirm a stable baseline.

  • SST Injection: Inject the SST standard. The run is only valid if the resolution ( Rs​ ) between the target analyte and the des-Boc impurity is ≥ 2.0.

  • Sample Injection: Inject the sample preparation in triplicate.

  • Integration: Integrate all peaks with an area ≥ 0.05%. Calculate purity using the area normalization method. A typical purity specification for high-grade protected amino acids is ≥96.0%[1].

References

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from:[Link]

  • ACS Publications. Fmoc-Amox, A Suitable Reagent for the Introduction of Fmoc. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to Indan-Based vs. Tetrahydroisoquinoline (Tic) Constrained Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Rigidity in Drug Design

In the intricate dance of molecular recognition, flexibility is often a liability. A peptide's ability to adopt numerous conformations in solution can decrease its binding affinity for a target receptor and increase its susceptibility to enzymatic degradation. The central strategy of modern peptidomimetic chemistry is to introduce conformational constraints, pre-organizing the peptide into its bioactive shape.[1] This approach can dramatically enhance potency, receptor selectivity, and metabolic stability, transforming a fleeting peptide signal into a viable therapeutic candidate.[2][3][4][5]

Among the arsenal of tools to achieve this rigidity are unnatural amino acids (UAAs) that incorporate cyclic structures.[5][6][7] This guide provides an in-depth, objective comparison of two prominent classes of constrained phenylalanine (Phe) analogues: indan-based amino acids, such as 2-aminoindan-2-carboxylic acid (Ind), and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. We will dissect their structural nuances, synthetic accessibility, and performance in drug discovery, providing researchers with the critical insights needed to select the optimal scaffold for their specific application.

Part 1: Structural and Conformational Dissection

The primary function of a constrained amino acid is to limit the allowable values of the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), thereby locking the peptide into a specific secondary structure. The distinct cyclic systems of Indan and Tic derivatives achieve this in fundamentally different ways.

Indan-Based Amino Acids: A Fused Aromatic System

Indan-based amino acids are characterized by the fusion of a benzene ring with a five-membered cyclopentane ring.[8] This structure effectively locks the Cα atom, making it a constrained analogue of phenylalanine. This rigidity severely restricts the rotation around the N-Cα and Cα-C' bonds, forcing the peptide backbone into a more defined orientation. For example, 2-aminoindan-2-carboxylic acid (Ind) has been successfully used to design molecules with agonistic and antagonistic activity at the angiotensin II receptor, demonstrating its utility in mimicking bioactive turns.[8]

Tic (Tetrahydroisoquinoline) Derivatives: The Proline and Phenylalanine Mimic

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a highly versatile constrained amino acid. Its rigid bicyclic structure serves as an effective mimic of Phenylalanine or Tyrosine, while the secondary amine in the ring system also allows it to act as a surrogate for Proline.[9] This dual mimicry is a powerful tool in medicinal chemistry. The stereochemistry at the C3 chiral center is a critical determinant of its biological activity, profoundly influencing how the molecule interacts with its target.[10] The most notable success of Tic is in the development of the ACE inhibitor drug Quinapril, where replacing a Proline residue with Tic led to a highly successful therapeutic.[9]

Visual and Conformational Comparison

The structural differences directly translate to distinct conformational preferences, which are the basis for their differential applications.

Diagram 1: Structural Comparison of Phenylalanine and its Constrained Analogues

G cluster_0 Native Amino Acid cluster_1 Constrained Analogues Phe Phenylalanine (Phe) - Flexible Side Chain (χ1, χ2) - Wide range of φ, ψ angles Indan Indan-based AA (e.g., Ind) - Fused ring constrains χ1 - Restricts φ, ψ angles Phe->Indan Constrain with Indan scaffold Tic Tic Derivative - Bicyclic system constrains χ1 & χ2 - Proline-like φ restriction Phe->Tic Constrain with Tic scaffold

Caption: Core structures of Phenylalanine, Indan-based amino acids, and Tic derivatives.

FeatureIndan-Based Amino AcidsTic (Tetrahydroisoquinoline) Derivatives
Core Structure Fused benzene and cyclopentane ringsFused benzene and dihydropyridine rings
Mimicry Phenylalanine (Phe)Phenylalanine (Phe), Tyrosine (Tyr), Proline (Pro)
Primary Constraint Restriction of φ and ψ angles due to the rigid indan scaffold.[8]Severe restriction of the φ angle (~-60°), similar to proline, and fixation of the χ1 side-chain torsion angle.[1][9]
Key Advantage Provides a rigid scaffold to orient an aromatic side chain.Dual mimicry and profound impact on peptide turns; clinically validated scaffold (e.g., Quinapril).[9]
Notable Application Angiotensin II receptor modulators.[8]Opioid receptor ligands, ACE inhibitors.[9][11][12][13]

Part 2: Synthesis Methodologies and Accessibility

The practical application of a constrained amino acid is heavily dependent on its synthetic accessibility. Both Indan and Tic derivatives can be prepared through established, albeit distinct, chemical routes.

Synthesis of Indan-Based Amino Acids

A robust method for synthesizing a variety of indan-based α-amino acids is through the phase-transfer catalysis (PTC) driven bis-alkylation of an ethyl isocyanoacetate glycine equivalent.[8][14] This method is advantageous as it tolerates a range of electronic and steric diversity on the aromatic ring, allowing for the creation of a library of analogues.

Diagram 2: Synthesis Workflow for Indan-Based Amino Acids

G start α,α'-dibromo-o-xylene + Ethyl Isocyanoacetate ptc Phase-Transfer Catalysis (K2CO3, TBHS) start->ptc intermediate Isocyanoindan Intermediate ptc->intermediate hydrolysis Acid Hydrolysis (HCl in EtOH) intermediate->hydrolysis product Indan-based α-Amino Ester hydrolysis->product G start Phenylalanine Derivative + Formaldehyde cyclization Pictet-Spengler Reaction (Acid Catalyst) start->cyclization product Tic Derivative cyclization->product G cluster_0 Assay Setup cluster_1 Binding & Separation cluster_2 Data Acquisition & Analysis prep Prepare Membranes, Radioligand, Test Peptides plate Add components to 96-well plate prep->plate incubate Incubate to Equilibrium plate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki values count->analyze

Sources

2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid vs standard orthogonally protected amino acids

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide designed for peptide chemists, structural biologists, and drug development professionals.

Introduction: The Shift Toward Conformational Restriction

In the development of peptide-based therapeutics, the transition from linear, flexible sequences to conformationally constrained peptidomimetics is a critical step in optimizing binding affinity, receptor selectivity, and metabolic stability. While standard orthogonally protected amino acids (such as Fmoc-Lys(Boc)-OH or Fmoc-Orn(Boc)-OH) provide excellent versatility for branching and cyclization, their aliphatic side chains remain highly flexible.

Enter 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid —a highly specialized, conformationally rigid building block. Based on the 2-aminoindane-2-carboxylic acid (Aic) scaffold[1], this α,α -disubstituted cyclic amino acid forces the peptide backbone into specific secondary structures (such as Type II' β -turns or 310​ -helices)[2]. Furthermore, the presence of an Fmoc-protected amino group at the 5-position of the indane ring, combined with a Boc-protected α -amino group, offers a unique reverse-orthogonal strategy for synthesizing complex, rigid, branched architectures.

Section 1: Structural and Mechanistic Profiling

The fundamental difference between the indane-derived scaffold and standard orthogonally protected amino acids lies in their spatial geometry and Ramachandran limitations.

Standard diamino acids like Lysine or Ornithine possess mono-substituted α -carbons. Their side chains freely rotate, sampling a vast conformational space. In contrast, the Aic derivative is an α,α -disubstituted amino acid where the α -carbon is locked within a rigid indane ring. This steric bulk severely restricts the ϕ and ψ dihedral angles of the peptide backbone, pre-organizing the molecule into a folded state that mimics the bioactive conformations required by many G-protein-coupled receptors (GPCRs) and protein-protein interactions (PPIs).

Table 1: Quantitative & Structural Comparison
Parameter2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acidStandard Orthogonal Amino Acids (e.g., Fmoc-Lys(Boc)-OH)
Core Architecture Cyclic, α,α -disubstituted (Indane ring)Linear, mono-substituted (Aliphatic chain)
Conformational State Highly restricted ( ϕ≈−60∘,ψ≈−30∘ )Highly flexible (Broad Ramachandran distribution)
Steric Hindrance Severe (Thorpe-Ingold effect at α -carbon)Minimal (Standard coupling kinetics)
Orthogonal Scheme Boc ( α -amino) / Fmoc (5-position side-chain)Fmoc ( α -amino) / Boc (side-chain)
Proteolytic Stability Exceptional (Steric shielding of adjacent peptide bonds)Low to Moderate (Susceptible to trypsin-like proteases)
Coupling Efficiency ~70-85% (Requires optimized conditions/microwave)>99% (Standard room temperature conditions)[3]

Section 2: The Reverse-Orthogonal Protection Logic

In standard Solid-Phase Peptide Synthesis (SPPS), the α -amino group is typically Fmoc-protected (base-labile), while side chains are Boc-protected (acid-labile). The specific configuration of 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid flips this paradigm.

Causality of the Design: By placing the Boc group on the sterically hindered α -amino position and the Fmoc group on the highly accessible 5-position aniline-like amine, chemists can anchor the carboxylic acid to a resin and selectively deprotect the 5-position using 20% piperidine. This allows for the rapid, high-yield elongation of a flexible peptide branch using standard Fmoc-SPPS. Once the branch is complete, a strong acid (TFA) is used to remove the Boc group, exposing the sterically hindered α -amine for specialized, aggressive coupling conditions to build the main rigid core.

OrthogonalProtection Scaffold 2-(N-Boc-amino)-5-(N-fmoc-amino) indan-2-carboxylic acid FmocDeprotect Piperidine (20% in DMF) Fmoc Cleavage Scaffold->FmocDeprotect Base BocDeprotect TFA (95%) Boc Cleavage Scaffold->BocDeprotect Acid Branch5 Elongation at 5-Position (Fmoc-SPPS Compatible) FmocDeprotect->Branch5 Branch2 Elongation at 2-Position (Highly Constrained) BocDeprotect->Branch2 Final Rigid Branched Peptidomimetic Branch5->Final Branch2->Final

Caption: Orthogonal deprotection workflow for regioselective peptide assembly.

Section 3: Overcoming Steric Hindrance (Self-Validating Protocol)

Coupling an amino acid onto the α -amine of an Aic derivative is notoriously difficult. The bulky indane ring creates a steric shield that repels incoming activated esters. Standard coupling reagents (like HBTU or HATU at room temperature) often result in incomplete acylation and truncated deletion sequences[4].

To ensure scientific integrity, the following protocol utilizes a self-validating system: it relies on highly reactive Oxyma Pure/DIC chemistry under microwave irradiation, and substitutes the unreliable Kaiser test (which often yields false negatives for secondary or highly hindered amines) with LC-MS micro-cleavage validation.

Step-by-Step Methodology: Coupling onto the α -Amine of the Indane Scaffold

Step 1: Boc Deprotection & Validation

  • Treat the resin-bound indane scaffold with 95% TFA / 2.5% TIS / 2.5% H₂O for 30 minutes.

  • Wash extensively with DCM and DMF.

  • Self-Validation: Perform a chloranil test (sensitive to secondary/hindered amines). A positive blue/green color confirms the removal of the Boc group.

Step 2: Activation of the Incoming Amino Acid

  • Dissolve 5 equivalents of the incoming Fmoc-amino acid and 5 equivalents of Oxyma Pure in minimal DMF.

  • Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the highly reactive, less sterically demanding active ester.

Step 3: Microwave-Assisted Coupling

  • Add the activated mixture to the resin.

  • Irradiate in a peptide microwave synthesizer at 75°C for 15 minutes. (The thermal energy is required to overcome the high activation energy barrier caused by the indane ring's steric bulk).

  • Wash the resin with DMF (3x).

Step 4: Self-Validation via Micro-Cleavage

  • Withdraw a 2 mg aliquot of resin.

  • Treat with cleavage cocktail (TFA/TIS/H₂O) for 1 hour, precipitate in cold ether, and analyze via LC-MS.

  • Decision Gate: If the uncoupled mass is >5%, perform a second coupling using HATU (5 eq) and DIEA (10 eq) at 75°C for 15 minutes.

Step 5: Capping

  • Treat the resin with Acetic Anhydride (10%) and DIEA (10%) in DMF for 10 minutes to cap any unreacted hindered amines, preventing the formation of complex deletion sequences that are impossible to separate via HPLC later.

CouplingWorkflow Start Coupling onto α,α-Disubstituted Amine Standard Standard Reagents (HBTU/DIEA) Start->Standard Optimized Optimized Reagents (DIC/Oxyma or HATU) Start->Optimized Issue High Steric Hindrance Slow Kinetics Standard->Issue Microwave Microwave Assistance (75°C, 15 min) Optimized->Microwave Fail Incomplete Coupling Truncated Sequences Issue->Fail Success Efficient Acylation High Yield (>95%) Microwave->Success

Caption: Optimized coupling workflow overcoming steric hindrance in constrained amino acids.

Section 4: Applications in Drug Discovery

While standard orthogonally protected amino acids are the workhorses of routine peptide synthesis[3], the 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid scaffold is reserved for high-value drug discovery applications:

  • Protease Resistance: The α,α -disubstitution completely blocks the approach of proteolytic enzymes (like DPP-IV or neprilysin) to the adjacent peptide bonds. Peptides incorporating Aic derivatives often see their plasma half-lives extended from minutes to days.

  • Atroposelective Catalysis: Peptides containing rigid β -turn inducers like Aic have been successfully deployed as asymmetric organocatalysts, utilizing their rigid architecture to achieve high enantioselectivity in small-molecule synthesis[2].

  • Receptor Subtype Selectivity: By locking a pharmacophore (attached to the 5-position amine) in a specific spatial orientation relative to the main peptide chain, researchers can eliminate binding to off-target receptor subtypes that require a different ligand geometry.

Conclusion

Standard orthogonally protected amino acids provide the flexibility needed for general peptide assembly. However, when a project demands absolute architectural control, metabolic stability, and precise spatial orientation of functional groups, 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid is a superior scaffold. While its steric bulk demands rigorous, optimized coupling protocols, the resulting peptidomimetics offer unparalleled pharmacological profiles.

References

  • The Journal of Organic Chemistry - ACS Publications. Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

  • Accounts of Chemical Research - ACS Publications. Peptide-Based Catalysts Reach the Outer Sphere through Remote Desymmetrization and Atroposelectivity. Retrieved from [Link]

Sources

Evaluating the Binding Affinity of Peptides Containing Indan-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced potency, selectivity, and metabolic stability is a paramount objective. A key strategy in achieving this is the incorporation of non-natural, conformationally constrained amino acids into peptide sequences. Among these, indan-2-carboxylic acid, a rigid cyclic analog of phenylalanine or proline, has emerged as a valuable building block. Its constrained bicyclic structure pre-organizes the peptide backbone, which can lead to a significant improvement in binding affinity for its target protein by reducing the entropic penalty upon binding. This guide provides a comprehensive overview of the methodologies used to evaluate the binding affinity of these modified peptides, offers a comparative analysis with unconstrained counterparts, and delves into the mechanistic rationale behind the experimental choices.

The Rationale for Conformational Constraint: The Role of Indan-2-Carboxylic Acid

The inherent flexibility of linear peptides in solution is a double-edged sword. While it allows them to adapt to various binding pockets, it also comes at a significant entropic cost upon binding to a target. A large portion of the favorable binding energy is spent "freezing" the peptide into its bioactive conformation. By incorporating a rigid scaffold like indan-2-carboxylic acid, the peptide is pre-organized into a conformation that more closely resembles its bound state.[1][2] This reduction in conformational entropy loss upon binding can translate directly into a lower (and therefore stronger) dissociation constant (Kd).

The indan-2-carboxylic acid moiety, with its fused benzene and cyclopentane rings, imparts significant rigidity to the peptide backbone. This structural constraint can also enhance proteolytic resistance, a crucial factor for the development of peptide-based therapeutics.[2]

Key Methodologies for Quantifying Binding Affinity

The accurate determination of binding affinity is the cornerstone of evaluating the efficacy of any peptide analog. Several biophysical techniques are routinely employed for this purpose, each with its own set of advantages and considerations. The three most prominent methods are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR): A Real-Time Perspective on Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[3][4] It provides a wealth of information beyond just the equilibrium binding affinity (Kd), including the association rate constant (ka) and the dissociation rate constant (kd).

Experimental Workflow for SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Immobilize Target Protein on Sensor Chip r1 Inject Peptide Solution (Association Phase) p1->r1 Introduce Analyte p2 Prepare Peptide Solutions (Varying Concentrations) p2->r1 r2 Flow Buffer Only (Dissociation Phase) r1->r2 Monitor Signal Change r3 Regenerate Sensor Surface r2->r3 Remove Bound Peptide a1 Generate Sensorgram r2->a1 Data Acquisition r3->r1 For Next Concentration a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: A generalized workflow for determining peptide binding affinity using Surface Plasmon Resonance (SPR).

Step-by-Step SPR Protocol:

  • Immobilization of the Target Protein: The target protein is covalently attached to the surface of a sensor chip. Common immobilization chemistries target amine, thiol, or carboxyl groups on the protein surface.

  • Peptide Preparation: A series of dilutions of the indan-2-carboxylic acid-containing peptide (the analyte) are prepared in a suitable running buffer.

  • Association Phase: The peptide solution is injected and flows over the sensor chip. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as an increase in the SPR signal (measured in Response Units, RU).[3]

  • Dissociation Phase: The peptide solution is replaced with a continuous flow of running buffer. The dissociation of the peptide from the protein results in a decrease in the SPR signal.[3]

  • Regeneration: A specific solution is injected to remove any remaining bound peptide, preparing the sensor surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the kinetic parameters (ka and kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.[3]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[5][6] This allows for the determination of not only the binding affinity (Ka, the association constant, which is the inverse of Kd) and stoichiometry (n), but also the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[5][7] This complete thermodynamic profile provides invaluable insights into the forces driving the interaction.

Experimental Workflow for ITC Analysis

ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Load Target Protein into Sample Cell r1 Inject Peptide into Sample Cell (Titration) p1->r1 p2 Load Peptide Solution into Syringe p2->r1 r2 Measure Heat Change After Each Injection r1->r2 Incremental Additions a1 Generate Titration Curve r2->a1 Data Acquisition a2 Fit Data to Binding Isotherm a1->a2 a3 Determine Ka, ΔH, and n a2->a3

Caption: A generalized workflow for determining peptide binding affinity and thermodynamics using Isothermal Titration Calorimetry (ITC).

Step-by-Step ITC Protocol:

  • Sample Preparation: The target protein and the indan-2-carboxylic acid-containing peptide are extensively dialyzed against the same buffer to minimize buffer mismatch effects.

  • Loading the Instrument: The target protein is loaded into the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe.

  • Titration: A series of small injections of the peptide solution are made into the sample cell. The heat change associated with each injection is measured.

  • Data Acquisition: The instrument records a series of heat pulses. The area under each peak corresponds to the heat change for that injection.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of peptide to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[5][7]

Fluorescence Polarization (FP): A High-Throughput Screening Tool

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule.[8][9] It is particularly well-suited for high-throughput screening of peptide libraries. The principle is based on the difference in the rate of rotation of a small fluorescently labeled peptide (the tracer) when it is free in solution versus when it is bound to a larger protein.[8]

Experimental Workflow for Competitive FP Assay

FP_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Prepare Mixture of Target Protein and Fluorescent Tracer Peptide r1 Add Competitor Peptide to Protein-Tracer Mixture p1->r1 p2 Prepare Serial Dilutions of Unlabeled Competitor Peptide (Indan-Containing) p2->r1 r2 Incubate to Reach Equilibrium r1->r2 r3 Measure Fluorescence Polarization r2->r3 a1 Plot Polarization vs. Competitor Concentration r3->a1 Data Acquisition a2 Determine IC50 Value a1->a2 a3 Calculate Ki a2->a3

Sources

Safety Operating Guide

Operational and Disposal Protocol for 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

As a Senior Application Scientist, I recognize that handling conformationally constrained, dual-protected unnatural amino acids like 2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid requires absolute precision. This indane derivative is a pivotal building block in drug discovery, utilized to introduce rigidity into peptide backbones, thereby enhancing metabolic stability and receptor selectivity.

However, its integration into Solid-Phase Peptide Synthesis (SPPS) generates complex, highly reactive waste streams. The orthogonal protection strategy—utilizing a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and an acid-labile tert-butyloxycarbonyl (Boc) group—dictates that both highly basic (e.g., piperidine) and highly acidic (e.g., trifluoroacetic acid) reagents will be employed sequentially[1]. Proper management of these workflows is not just a matter of safety; it is a strict regulatory requirement governed by the[2].

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of this compound is the first step in designing a self-validating safety and disposal protocol.

Table 1: Physicochemical & Hazard Profile

Property/AttributeSpecificationOperational & Disposal Implication
Compound Class Dual-protected unnatural amino acidRequires orthogonal deprotection, generating segregated acidic and basic waste streams.
Molecular Weight ~514.5 g/mol High mass dictates careful stoichiometric calculation to minimize unreacted, hazardous solid waste.
Solubility DMF, NMP, DMSO, DCMNecessitates the use of polar aprotic organic solvents, generating heavily regulated liquid waste.
Hazard Classification Skin/Eye Irritant, Aquatic ToxicityMandates strict PPE (nitrile gloves, goggles) and strictly prohibits drain/sewer disposal[3].

Self-Validating Operational Protocol for SPPS

To prevent the accumulation of unreacted starting material—which unnecessarily exacerbates the hazardous waste burden—highly efficient handling and coupling methodologies must be utilized.

Step-by-Step Methodology: Reagent Preparation & Coupling

  • Equilibration: Allow the sealed vial of the amino acid to reach room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would prematurely hydrolyze the active ester intermediates during coupling.

  • Activation: In a clean, dry vial inside a fume hood, dissolve 3.0 equivalents of the indane amino acid and 2.9 equivalents of HATU in anhydrous DMF (or a greener alternative like γ -valerolactone)[4]. Add 6.0 equivalents of DIPEA.

    • Causality: The indane ring is sterically bulky. A slight deficit of HATU prevents the capping of the resin by unreacted uronium species, while excess base drives the formation of the reactive O-Acyl isourea.

  • Coupling & Validation: Transfer the activated solution to the peptide resin. Agitate for 2 hours.

    • Validation Checkpoint: Perform a Kaiser test. A yellow resin indicates complete coupling; a blue resin indicates unreacted amines, requiring a second coupling cycle. Self-validation prevents truncated sequences and minimizes downstream purification waste.

Waste Segregation & Neutralization Workflows

The environmental impact of SPPS is profound; producing 1 kg of peptide can require over 5 metric tons of solvent[5]. Traditional solvents like DMF and NMP are classified as hazardous, generating up to 15,000 kg of waste per kg of API[4]. Strict segregation of these streams is critical.

G Start SPPS Initiation FmocDeprotect 1. Fmoc Deprotection (20% Piperidine in DMF/GVL) Start->FmocDeprotect Waste1 Waste Stream A: Basic Solvent Waste FmocDeprotect->Waste1 Drain Coupling 2. Amino Acid Coupling (Indane Derivative + Activators) FmocDeprotect->Coupling Resin Waste2 Waste Stream B: Unreacted Amino Acid Coupling->Waste2 Drain BocDeprotect 3. Global Cleavage (TFA / Scavengers) Coupling->BocDeprotect Peptide-Resin Waste3 Waste Stream C: Acidic Waste (TFA) BocDeprotect->Waste3 Filtrate Product Crude Peptide Product BocDeprotect->Product Precipitation

Caption: SPPS workflow detailing reaction steps and corresponding hazardous waste generation points.

Step-by-Step Disposal Procedures

Proper chemical waste management is fundamental for protecting human health and maintaining regulatory compliance[3]. Waste must be segregated into three distinct streams.

Table 2: Waste Segregation Matrix

Waste StreamPrimary ComponentsContainer TypeSegregation Rule
Solid Waste Unreacted powder, contaminated resin, PPEPuncture-resistant HDPE binKeep dry; label as "Toxic/Irritant Solid Waste"
Basic Liquid Piperidine, DMF, NMP, DibenzofulveneVented HDPE CarboyNEVER mix with acidic waste. Label: "Halogen-Free Organic (Basic)"
Acidic Liquid TFA, DCM, TIPS, DODTVented HDPE CarboyMust be neutralized prior to final storage. Label: "Acidic Organic Waste"
Methodology: Self-Validating Acidic Waste Neutralization

Mixing basic piperidine waste with acidic TFA waste in a closed container causes a violent exothermic reaction. Acidic waste must be neutralized independently.

  • Preparation: Transfer the crude TFA cleavage cocktail into a wide-mouth borosilicate glass beaker inside a fume hood.

  • Dilution: Dilute the acidic waste with an equal volume of cold water.

    • Causality: Dilution dissipates the heat of neutralization, preventing the highly volatile TFA from boiling off and posing a severe inhalation hazard.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise while stirring magnetically.

  • Validation Checkpoint: Observe CO2​ gas evolution. Continue addition until effervescence ceases entirely. Test the solution with pH paper to confirm a pH of 7.0–8.0.

  • Containment: Only after confirming neutral pH and zero gas evolution, transfer the liquid to the appropriate waste carboy and seal.

    • Causality: Premature sealing of an active neutralization reaction will cause catastrophic pressure rupture of the waste carboy[3].

DisposalTree Source Chemical Waste Source Solid Solid Waste (Resin, PPE, Powder) Source->Solid Liquid Liquid Waste (Filtrates, Washes) Source->Liquid SolidContainer Seal in compatible hazardous waste bin Solid->SolidContainer Acidic Acidic Stream (TFA, Scavengers) Liquid->Acidic Basic Basic/Organic Stream (DMF, Piperidine) Liquid->Basic SolidLabel Label: Toxic/Irritant Solid SolidContainer->SolidLabel Final Transfer to Licensed EPA TSDF within 180 days SolidLabel->Final Neutralize Neutralize with NaHCO3 Validate pH 7.0-8.0 Acidic->Neutralize OrgContainer Store in vented HDPE carboy Basic->OrgContainer Vent Ventilate CO2 gas until effervescence stops Neutralize->Vent Vent->OrgContainer OrgContainer->Final

Caption: Decision tree for the segregation, neutralization, and disposal of SPPS chemical waste.

Regulatory Compliance & EPA Grounding

For academic and research laboratories, the provide specific, legally binding standards for managing hazardous waste[2]:

  • Accumulation Limits: Waste must be removed from the laboratory and transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) every 6 to 12 months, depending on your generator status[2].

  • Strict Labeling: Containers must be labeled with the full common chemical names (e.g., "N,N-Dimethylformamide", "Trifluoroacetic Acid"). Abbreviations like "DMF" or "TFA" are strictly prohibited under Hazard Communication Standards[6].

  • Secondary Containment: All liquid waste carboys must be stored in secondary containment bins to capture potential leaks or spills, preventing environmental contamination[3].

References

  • Case Western Reserve University EHS: How to Dispose of Chemical Waste. Available at:[Link]

  • Daniels Health: How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:[Link]

  • Tandfonline (Green Chemistry): Evaluation of greener solvents for solid-phase peptide synthesis. Available at:[Link]

  • US Environmental Protection Agency (EPA): Green Chemistry Challenge: 2017 Greener Reaction Conditions Award. Available at:[Link]

  • US Environmental Protection Agency (EPA): Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid
Reactant of Route 2
2-(N-Boc-amino)-5-(N-fmoc-amino)indan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.